5-Methyl-3-(trifluoromethyl)isoxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-3-(trifluoromethyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NO/c1-3-2-4(9-10-3)5(6,7)8/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKSCGVOQVRTEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406117 | |
| Record name | SBB039333 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111079-03-9 | |
| Record name | SBB039333 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 5-Methyl-3-(trifluoromethyl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 5-Methyl-3-(trifluoromethyl)isoxazole. The strategic incorporation of a trifluoromethyl group into the isoxazole scaffold often enhances the metabolic stability and bioactivity of molecules, making this compound and its derivatives of significant interest in medicinal chemistry and drug discovery.[1]
Physicochemical Properties
Quantitative data for this compound is not extensively available in the public domain. However, data for the parent compound and closely related analogs are provided for comparative purposes.
| Property | This compound | 5-(Trifluoromethyl)isoxazole (for comparison) | 5-Phenyl-3-(trifluoromethyl)isoxazole (for comparison) |
| Molecular Formula | C₅H₄F₃NO | C₄H₂F₃NO | C₁₀H₆F₃NO |
| Molecular Weight | 167.09 g/mol | 137.06 g/mol | 213.16 g/mol |
| CAS Number | 111079-03-9[2] | Not specified | Not specified |
| Appearance | Data not available | Data not available | Pale yellow solid[3] |
| Melting Point | Data not available | Data not available | 44.5-45.5 °C[3] |
| Boiling Point | Data not available | Data not available | Data not available |
| Density | Data not available | 1.355 g/mL at 25 °C[4][5] | Data not available |
| Refractive Index | Data not available | n20/D 1.348[4][5] | Data not available |
| Solubility | Data not available | Data not available | Data not available |
| pKa | Data not available | Data not available | Data not available |
| logP | Data not available | Data not available | Data not available |
| Storage | Sealed in a dry environment at 2-8°C[2] | Not specified | Not specified |
Experimental Protocols
The synthesis of 3-(trifluoromethyl)isoxazoles can be achieved through various methods, including the [3+2] cycloaddition of alkynes with in situ generated trifluoroacetonitrile oxide or the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride.[1][6] Below is a representative protocol adapted from general synthetic procedures for this class of compounds.
General Synthesis of 3-(Trifluoromethyl)isoxazoles via Cycloaddition
This protocol describes a general method for the synthesis of 3-(trifluoromethyl)isoxazoles from a trifluoromethyl aldoxime precursor.
1. Synthesis of 2,2,2-Trifluoroacetaldehyde Oxime:
-
To an aqueous solution of hydroxylamine (1.2 equivalents), add 2,2,2-trifluoroethane-1,1-diol (1 equivalent).
-
Stir the reaction mixture for 24 hours under an inert argon atmosphere.
-
The crude product is then purified by fractional distillation to yield the 2,2,2-trifluoroacetaldehyde oxime.[7]
2. Synthesis of 5-Substituted-3-(trifluoromethyl)isoxazole:
-
In a solution of (Diacetoxyiodo)benzene (DIB) (2.0 mmol) and the desired olefin (e.g., for 5-methyl substitution, propene could be used) (1.0 mmol) in dichloromethane (2 mL), slowly add a solution of 2,2,2-trifluoroacetaldehyde oxime (1.0 mmol) in dichloromethane (1 mL) at 0°C.
-
Allow the reaction mixture to warm to room temperature.
-
Monitor the reaction for the consumption of the starting olefin using thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the residue by flash column chromatography (e.g., using 5% ethyl acetate/cyclohexane as eluent) to obtain the final 5-substituted-3-(trifluoromethyl)isoxazole product.[7]
Characterization
The synthesized compounds are typically characterized using a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for structural elucidation. Chemical shifts (δ) are reported in parts per million (ppm). For ¹H and ¹³C NMR, tetramethylsilane (TMS) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.0 ppm for ¹³C) is used as an internal standard.[7][8] For ¹⁹F NMR, CFCl₃ is often used as an internal standard.[7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic functional groups within the molecule.[7]
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not detailed in the available literature, various isoxazole derivatives have demonstrated significant biological activities, including the induction of apoptosis in cancer cells.[9][10][11] The pro-apoptotic activity of some isoxazole derivatives has been linked to the activation of caspase cascades.[12] Below is a representative diagram of a simplified intrinsic apoptosis pathway that could be modulated by such compounds.
Conclusion
This compound represents a valuable scaffold in the field of medicinal chemistry. While a complete physicochemical profile is not publicly available, established synthetic routes provide a clear path for its preparation and further investigation. The known pro-apoptotic activities of related isoxazole derivatives suggest that this compound and its analogs warrant further exploration as potential therapeutic agents, particularly in the context of oncology. Future research should focus on a more detailed characterization of its physical properties and a thorough investigation of its biological mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. 111079-03-9|this compound|BLD Pharm [bldpharm.com]
- 3. rsc.org [rsc.org]
- 4. 5-(TRIFLUOROMETHYL)ISOXAZOLE [m.chemicalbook.com]
- 5. 5-(TRIFLUOROMETHYL)ISOXAZOLE CAS#: [m.chemicalbook.com]
- 6. Synthesis of polysubstituted 5-trifluoromethyl isoxazoles via denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]
- 9. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pro‑apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro [sfera.unife.it]
- 12. researchgate.net [researchgate.net]
Spectroscopic and Structural Elucidation of 5-Methyl-3-(trifluoromethyl)isoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Methyl-3-(trifluoromethyl)isoxazole. This molecule is of interest in medicinal chemistry and drug development due to the prevalence of the isoxazole scaffold in various pharmacologically active agents. The inclusion of a trifluoromethyl group can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity.
This document presents predicted spectroscopic data based on the analysis of structurally related compounds, detailed experimental protocols for acquiring such data, and a visual representation of the analytical workflow.
Spectroscopic Data Summary
The following tables summarize the predicted and typical spectroscopic data for this compound. These values are estimations derived from literature data for analogous compounds and should be confirmed by experimental analysis.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~2.5 | s | - | 5-CH₃ |
| ~6.4 | s | - | H-4 |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~12 | s | - | 5-CH₃ |
| ~102 | q | ~2 | C-4 |
| ~120 | q | ~270 | CF₃ |
| ~157 | q | ~40 | C-3 |
| ~172 | s | - | C-5 |
Table 3: Predicted ¹⁹F NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -64 | s | CF₃ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3150-3100 | Weak | C-H stretch (isoxazole ring) |
| ~2950-2850 | Weak | C-H stretch (methyl) |
| ~1610-1580 | Medium | C=N stretch |
| ~1450-1400 | Medium | C=C stretch |
| ~1350-1100 | Strong | C-F stretch |
| ~1300-1200 | Strong | Isoxazole ring breathing |
Table 5: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 165 | High | [M]⁺ |
| 146 | Moderate | [M - F]⁺ |
| 96 | Moderate | [M - CF₃]⁺ |
| 69 | Moderate | [CF₃]⁺ |
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and experimental conditions available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, if the solvent does not provide a reference signal.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Use a spectral width appropriate for proton signals in organic molecules (e.g., 0-12 ppm).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C (e.g., 128-1024 scans).
-
Use a spectral width appropriate for carbon signals in organic molecules (e.g., 0-220 ppm).
-
Process and reference the spectrum similarly to the ¹H spectrum.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Use a suitable reference standard, such as CFCl₃ (0 ppm), or a secondary standard.
-
The spectral width should be set to encompass the expected chemical shift of the trifluoromethyl group (e.g., -50 to -80 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two KBr or NaCl plates.
-
Solid (KBr Pellet): If the compound is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) to a fine powder. Press the powder into a transparent pellet using a hydraulic press.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal absorption in the regions of interest. Use a liquid cell with an appropriate path length.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the solvent/KBr pellet).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Typically, spectra are recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition (EI-MS):
-
Introduce the sample into the ion source (often via a direct insertion probe or a gas chromatograph).
-
The standard electron energy for EI is 70 eV.
-
The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated by plotting the relative abundance of ions against their m/z values.
-
-
Data Acquisition (ESI-MS for High-Resolution Mass Spectrometry - HRMS):
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure) to achieve a stable signal.
-
Acquire the spectrum in positive or negative ion mode.
-
For accurate mass measurement, use an internal or external calibrant. This allows for the determination of the elemental composition of the molecular ion.
-
CAS number and IUPAC name for 5-Methyl-3-(trifluoromethyl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of 5-Methyl-3-(trifluoromethyl)isoxazole, a fluorinated heterocyclic compound of interest in medicinal chemistry. It covers its chemical identity, synthesis protocols, and the therapeutic potential inferred from structurally related molecules.
Chemical Identity and Properties
This compound is identified by the CAS Number 111079-03-9.[1] The trifluoromethyl (-CF3) group is a key feature, often incorporated into drug candidates to enhance metabolic stability, bioavailability, and binding affinity.[2] The presence of this strongly electron-withdrawing group can significantly alter the physicochemical properties of the parent molecule.[2][3][4]
A summary of its key chemical properties is presented below.
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 111079-03-9 | [1] |
| Molecular Formula | C5H4F3NO | [1] |
| Molecular Weight | 167.09 g/mol | [1] |
| SMILES Code | FC(C1=NOC(C)=C1)(F)F | [1] |
| Storage | Sealed in dry, 2-8°C | [1] |
Synthesis and Experimental Protocols
While specific synthesis routes for this compound are not extensively detailed, a general and robust protocol for preparing 5-substituted-3-(trifluoromethyl)isoxazoles has been established.[5][6] This methodology is based on the [3+2] cycloaddition reaction between trifluoroacetonitrile oxide (generated in situ) and an appropriate alkyne.[6] For the synthesis of the target compound, the alkyne substrate would be propyne.
This protocol is adapted from established methods for the cycloaddition of trifluoroacetonitrile oxide with alkyl alkynes.[5]
Step 1: Preparation of Trifluoroacetonitrile Oxide Precursor The synthesis begins with the preparation of a stable precursor for trifluoroacetonitrile oxide, such as trifluorohydroximoyl bromide, which can be synthesized from commercially available trifluoromethylated hemiacetals.[6]
Step 2: [3+2] Cycloaddition Reaction
-
An ether solution of the trifluoroacetonitrile oxide precursor (1.0 eq.) and the corresponding alkyl alkyne (e.g., propyne, 2.0 eq.) are dissolved in toluene.
-
A solution of sodium carbonate (Na2CO3, 2.0 eq.) in water is added dropwise to the stirred reaction mixture via a syringe pump over a period of 16 hours at room temperature.[5]
-
Upon completion, hexane is added to the mixture. The resulting precipitate is filtered off and washed with ethyl acetate.
-
The combined organic filtrate is washed sequentially with water and brine, dried over magnesium sulfate (MgSO4), and concentrated under reduced pressure.[5]
-
The crude product is purified by flash column chromatography (e.g., hexane → EtOAc/hexane gradient) to afford the final 5-alkyl-3-(trifluoromethyl)isoxazole.[5]
References
- 1. 111079-03-9|this compound|BLD Pharm [bldpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C–H arylation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00970K [pubs.rsc.org]
An In-depth Technical Guide to 5-Methyl-3-(trifluoromethyl)isoxazole: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-3-(trifluoromethyl)isoxazole, a fluorinated heterocyclic compound, has emerged as a significant building block in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group onto the isoxazole scaffold imparts unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of molecules. While the specific historical record of its initial discovery is not extensively documented in readily available literature, its synthesis and utility are well-established within the broader context of the development of fluorinated organic compounds. This guide provides a comprehensive overview of the synthesis, characterization, and the scientific context of this compound.
Introduction: The Rise of Trifluoromethylated Heterocycles
The introduction of fluorine and fluorine-containing groups into organic molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is prized for its strong electron-withdrawing nature, high lipophilicity, and ability to block metabolic pathways. When appended to a privileged heterocyclic scaffold like isoxazole, the resulting molecule becomes an attractive synthon for the development of novel therapeutic agents. Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The strategic placement of a trifluoromethyl group can potentiate these effects.
While a singular "discovery" paper for this compound is not apparent, its existence and utility are products of the systematic exploration of fluorinated building blocks for drug development. Its CAS number is 111079-03-9.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a [3+2] cycloaddition reaction, a powerful and versatile method for constructing five-membered heterocyclic rings. A well-documented modern procedure involves the reaction of a trifluoroacetonitrile oxide precursor with an alkyne.
Key Synthetic methodologies
Several synthetic strategies have been developed for the preparation of trifluoromethylated isoxazoles. One of the most common and efficient methods is the 1,3-dipolar cycloaddition of a trifluoroacetonitrile oxide with an alkyne. Another notable method involves the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride.
The following diagram illustrates a typical workflow for the synthesis of this compound via a 1,3-dipolar cycloaddition pathway.
Quantum Chemical Blueprint: Unveiling the Electronic Landscape of 5-Methyl-3-(trifluoromethyl)isoxazole
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical calculations for 5-Methyl-3-(trifluoromethyl)isoxazole, a heterocyclic compound of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group.[1][2] This document outlines detailed computational and experimental protocols, presents key quantitative data in a structured format, and visualizes the underlying molecular and procedural frameworks. The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the design and development of novel therapeutic agents.
Molecular Structure and Computational Overview
This compound is a five-membered heterocyclic compound featuring a methyl group at the 5-position and a trifluoromethyl group at the 3-position. The presence of the highly electronegative trifluoromethyl group can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold in drug design.[2][3] Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool to elucidate the geometric, electronic, and spectroscopic properties of this molecule, offering insights that can guide synthetic efforts and biological evaluation.[4][5]
A typical workflow for the quantum chemical analysis of this compound is depicted below. This process begins with the definition of the molecular structure and proceeds through geometry optimization and subsequent property calculations.
The chemical structure of this compound is visualized below, highlighting the key functional groups.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Crystal Structure Analysis of 5-Methyl-3-(trifluoromethyl)isoxazole: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Despite a comprehensive search of crystallographic databases and scientific literature, the specific crystal structure of 5-Methyl-3-(trifluoromethyl)isoxazole is not publicly available at the time of this report. This guide therefore presents a detailed crystal structure analysis of a closely related and structurally significant analogue, 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide , to provide valuable insights into the crystallographic features of this class of compounds. The methodologies and data presentation herein serve as a robust template for the analysis of similar isoxazole derivatives.
Introduction
Isoxazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Understanding the three-dimensional structure of these compounds is paramount for rational drug design and structure-activity relationship (SAR) studies. This technical guide provides an in-depth look at the crystallographic data and experimental protocols for the analysis of a representative trifluoromethylated isoxazole.
Data Presentation
The following tables summarize the quantitative data obtained from the single-crystal X-ray diffraction analysis of 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide.
Table 1: Crystal Data and Structure Refinement.
| Parameter | Value |
| Empirical Formula | C₁₂H₉F₃N₂O₂ |
| Formula Weight | 270.21 |
| Temperature | 293 K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 15.839 (3) Å |
| b | 8.3260 (17) Å |
| c | 9.4250 (19) Å |
| α | 90° |
| β | 101.29 (3)° |
| γ | 90° |
| Volume | 1218.9 (4) ų |
| Z | 4 |
| Density (calculated) | 1.472 Mg/m³ |
| Absorption Coefficient | 0.13 mm⁻¹ |
| F(000) | 552 |
| Data Collection | |
| Diffractometer | Enraf–Nonius CAD-4 |
| Reflections Collected | 2193 |
| Independent Reflections | 2193 |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| R-factor [I > 2σ(I)] | 0.062 |
| wR (F²) | 0.164 |
| Goodness-of-fit on F² | 1.00 |
Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters.
| Atom | x | y | z | U(eq) [Ų] |
| N1 | 0.73554 (18) | 0.2300 (3) | 0.9712 (3) | 0.0540 (8) |
| O1 | 0.67807 (16) | 0.2925 (3) | 0.7394 (2) | 0.0647 (8) |
| F1 | 0.9108 (2) | 0.3541 (4) | 1.0116 (3) | 0.1322 (13) |
| C1 | 0.9018 (3) | -0.0106 (6) | 0.8447 (4) | 0.0732 (12) |
| O2 | 0.55089 (19) | 0.6534 (3) | 0.9342 (3) | 0.0782 (9) |
| N2 | 0.6083 (3) | 0.6480 (4) | 1.0694 (4) | 0.0790 (11) |
| F2 | 0.97802 (18) | 0.2773 (4) | 0.8551 (4) | 0.1233 (11) |
| C2 | 0.8701 (3) | -0.1615 (6) | 0.8525 (5) | 0.0844 (14) |
Experimental Protocols
Synthesis of 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide.[1]
A solution of 5-methylisoxazole-4-carboxylic acid chloride (0.05 mol, 7.3 g) in 20 ml of acetonitrile is added dropwise to a stirred solution of 2-(trifluoromethyl)aniline (0.1 mol, 16.1 g) in 150 ml of acetonitrile at room temperature. After stirring for 40 minutes, the precipitated 2-(trifluoromethyl)aniline hydrochloride is removed by filtration and washed with 100 ml of acetonitrile. The combined filtrates are then concentrated under reduced pressure to yield the crude product.
Crystallization.[1]
Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a methylbenzene solution of the synthesized 5-methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide.[1]
X-ray Data Collection and Structure Determination.[2]
A colorless block-shaped crystal with dimensions 0.20 × 0.10 × 0.10 mm was used for data collection on an Enraf–Nonius CAD-4 diffractometer.[2] The crystal structure was solved using direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package.[2] All hydrogen atoms were placed in calculated positions and treated as riding on their parent atoms.[1]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural analysis of trifluoromethylated isoxazoles.
Caption: General workflow for the synthesis and crystal structure analysis of isoxazole derivatives.
Molecular and Crystal Structure Insights
In the crystal structure of 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide, the benzene ring and the isoxazole ring are nearly perpendicular to each other, with a dihedral angle of 82.97 (2)°.[1][2] The crystal packing is stabilized by intermolecular N—H···O hydrogen bonds, which link the molecules into supramolecular chains extending along the c-axis.[1][2] The length of the C=N double bond in the isoxazole ring is 1.295 (5) Å, which is slightly longer than the standard value of 1.28 Å.[1][2]
This detailed structural information is crucial for understanding the conformational preferences and intermolecular interactions of this class of compounds, which can inform the design of new derivatives with improved pharmacological profiles.
References
Methodological & Application
Applications of 5-Methyl-3-(trifluoromethyl)isoxazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 5-methyl-3-(trifluoromethyl)isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, imparting favorable physicochemical and pharmacological properties to a wide range of biologically active molecules. The incorporation of the trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity to target proteins. This document provides an overview of the diverse applications of this scaffold, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows.
Application Notes
The this compound core has been successfully integrated into compounds targeting a spectrum of diseases, demonstrating its versatility as a pharmacophore. Key therapeutic areas where this moiety has shown significant promise include oncology, infectious diseases, diabetes, and inflammatory conditions.
Anticancer Applications
Derivatives of this compound have emerged as potent anticancer agents, primarily through the induction of apoptosis in cancer cells. Mechanistic studies have revealed that some of these compounds function by disrupting tubulin polymerization, leading to mitotic arrest and subsequent activation of the intrinsic apoptotic pathway.[1] This pathway is characterized by the involvement of the B-cell lymphoma 2 (Bcl-2) family of proteins and the activation of caspase cascades.
Key findings indicate that the trifluoromethyl group is crucial for the enhanced cytotoxic activity of these isoxazole derivatives. For instance, the trifluoromethylated analog of a 3,5-disubstituted isoxazole was found to be significantly more potent than its non-fluorinated counterpart.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| TTI-4 | MCF-7 (Breast) | 2.63 | [2] |
| TTI-4 analog (non-CF3) | MCF-7 (Breast) | 19.72 | [2] |
| Compound 3 | BxPC-3 (Pancreatic) | 0.051 | [3] |
| Compound 3 | Panc-1 (Pancreatic) | 0.066 | [3] |
Antidiabetic Applications
A notable application of this scaffold is in the development of α-amylase inhibitors for the management of type 2 diabetes. By inhibiting α-amylase, these compounds can delay the digestion of carbohydrates, thereby reducing postprandial hyperglycemia. Trifluoromethylated flavonoid-based isoxazoles have demonstrated potent α-amylase inhibitory activity, with potencies comparable to the standard drug, acarbose.[4][5]
Table 2: α-Amylase Inhibitory Activity of Trifluoromethylated Flavonoid-Based Isoxazoles
| Compound ID | α-Amylase IC50 (µM) | Reference |
| 3b | 12.6 ± 0.2 | [4][5] |
| 3h | 13.3 ± 0.2 | [4][5] |
| 3j | 13.8 ± 0.1 | [4][5] |
| 3m | 13.5 ± 0.3 | [4][5] |
| Acarbose (Standard) | 12.4 ± 0.1 | [4][5] |
Anti-inflammatory Applications
The this compound moiety is present in compounds designed as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. Selective COX-2 inhibitors are sought after as they can reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.
Table 3: COX-2 Inhibitory Activity of Isoxazole Derivatives
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| C1 | >100 | 1.05 ± 0.02 | >95.23 | [6] |
| C2 | >100 | 1.41 ± 0.03 | >70.92 | [6] |
| C5 | >100 | 2.39 ± 0.05 | >41.84 | [6] |
| Celecoxib (Standard) | 5.10 ± 0.11 | 0.05 ± 0.01 | 102 | [6] |
Antimicrobial Applications
The isoxazole ring is a component of various antimicrobial agents. The incorporation of a trifluoromethyl group can enhance the antimicrobial potency of these compounds. The minimum inhibitory concentration (MIC) is a key measure of the effectiveness of an antimicrobial agent.
Table 4: Antimicrobial Activity of Isoxazole and Pyrazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 6 | Staphylococcus aureus (MRSA) | 1.56 - 3.12 | [7] |
| 6 | Bacillus subtilis | 1.56 | [7] |
| 13 | Staphylococcus aureus (MRSA) | 3.12 | [7] |
| 18 | Staphylococcus aureus (MRSA) | 0.78 - 1.56 | [7] |
| 7b | Escherichia coli ATCC 25922 | 15 | [8] |
| 7b | Pseudomonas aeruginosa | 30 | [8] |
Experimental Protocols
Synthesis of 5-Methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide (Leflunomide Analogue)
This protocol describes a general method for the synthesis of a this compound carboxamide derivative.
Materials:
-
5-Methylisoxazole-4-carbonyl chloride
-
2-(Trifluoromethyl)aniline
-
Acetonitrile
-
Standard laboratory glassware and stirring equipment
Procedure: [9]
-
Dissolve 0.1 mole of 2-(trifluoromethyl)aniline (16.1 g) in 150 ml of acetonitrile in a reaction flask equipped with a stirrer.
-
Prepare a solution of 0.05 mole of 5-methylisoxazole-4-carboxylic acid chloride (7.3 g) in 20 ml of acetonitrile.
-
Add the acid chloride solution drop-wise to the stirred aniline solution at room temperature.
-
Continue stirring the reaction mixture for 40 minutes.
-
A precipitate of 2-(trifluoromethyl)aniline hydrochloride will form. Filter off the precipitate and wash it with 100 ml of acetonitrile.
-
Combine the filtrates and concentrate them under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., methylbenzene) to yield white crystals of 5-methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide.
MTT Assay for Anticancer Activity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of test compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compound in the culture medium.
-
After 24 hours, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
α-Amylase Inhibition Assay
This protocol describes an in vitro assay to measure the inhibition of α-amylase activity.
Materials:
-
Porcine pancreatic α-amylase
-
Soluble starch
-
Sodium phosphate buffer (20 mM, pH 6.9 with 6.7 mM NaCl)
-
Test compound stock solution (in DMSO)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Acarbose (positive control)
-
Spectrophotometer
Procedure:
-
Prepare a solution of α-amylase (0.5 mg/mL) in the sodium phosphate buffer.
-
Prepare a 1% (w/v) solution of soluble starch in the buffer.
-
In a series of test tubes, add 500 µL of different concentrations of the test compound.
-
Add 500 µL of the α-amylase solution to each tube and incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 500 µL of the starch solution to each tube and incubate at 25°C for 10 minutes.
-
Stop the reaction by adding 1 mL of the DNSA reagent.
-
Boil the tubes for 5 minutes in a water bath.
-
Cool the tubes to room temperature and dilute the contents with 10 mL of distilled water.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of inhibition and the IC50 value.
Visualizations
References
- 1. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. File:5-methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide 200.svg - Wikimedia Commons [commons.wikimedia.org]
- 5. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 5-Methyl-3-(trifluoromethyl)isoxazole as a Versatile Building Block for Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-3-(trifluoromethyl)isoxazole is a key heterocyclic building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of molecules, making it a desirable moiety in drug design.[1][2] This isoxazole derivative serves as a versatile scaffold for the synthesis of a wide range of complex molecules, including potent enzyme inhibitors and compounds with significant anti-cancer activity.[3][4] Its utility is highlighted by its incorporation into blockbuster drugs such as Leflunomide, an immunomodulatory agent used in the treatment of rheumatoid arthritis.[5][6] Leflunomide is a prodrug that is rapidly converted in the body to its active metabolite, A77 1726, which inhibits the enzyme dihydroorotate dehydrogenase (DHODH).[6][7]
This document provides detailed application notes, experimental protocols, and data on the use of this compound and related structures in the synthesis of biologically active compounds.
Data Presentation
Table 1: Synthesis of Substituted 3-(Trifluoromethyl)isoxazoles
| Entry | Alkyne | Product | Solvent | Yield (%) | Ref |
| 1 | Phenylacetylene | 5-Phenyl-3-(trifluoromethyl)isoxazole | Toluene | 96 | [8] |
| 2 | 1-Ethynyl-4-methoxybenzene | 5-(4-Methoxyphenyl)-3-(trifluoromethyl)isoxazole | Toluene | 84 | [8] |
| 3 | 5-Hexynenitrile | 4-(3-(Trifluoromethyl)isoxazol-5-yl)butanenitrile | Toluene | 73 | [8] |
| 4 | Cyclopentylacetylene | 5-Cyclopentyl-3-(trifluoromethyl)isoxazole | Toluene | 54 | [8] |
| 5 | Propargyl alcohol | (3-(Trifluoromethyl)isoxazol-5-yl)methanol | Toluene | 74 | [8] |
| 6 | Propargyl bromide | 5-(Bromomethyl)-3-(trifluoromethyl)isoxazole | Diethyl ether | 77 | [8] |
Table 2: Biological Activity of Isoxazole Derivatives
| Compound | Target/Cell Line | Activity (IC₅₀) | Reference |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast Cancer) | 2.63 µM | [3] |
| 3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast Cancer) | 3.09 µM | [3] |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (non-trifluoromethylated analogue) | MCF-7 (Breast Cancer) | 19.72 µM | [3] |
| Isoxazole-carboxamide derivative 2d | HeLa (Cervical Cancer) | 15.48 µg/ml | [9] |
| Isoxazole-carboxamide derivative 2d | Hep3B (Liver Cancer) | ~23 µg/ml | [9] |
| Isoxazole-carboxamide derivative 2e | Hep3B (Liver Cancer) | ~23 µg/ml | [9] |
| A77 1726 (Leflunomide metabolite) | Dihydroorotate Dehydrogenase (DHODH) | Potent Inhibitor | [6] |
| Trifluoromethylated flavonoid-based isoxazole 3b | α-Amylase | 12.6 ± 0.2 µM | [10] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-Substituted-3-(trifluoromethyl)isoxazoles
This protocol is adapted from the synthesis of 5-phenyl-3-(trifluoromethyl)isoxazole.[8]
Materials:
-
Trifluoroacetohydroximoyl bromide (1 eq.)
-
Substituted alkyne (e.g., phenylacetylene) (2 eq.)
-
Triethylamine (2 eq.)
-
Toluene
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of trifluoroacetohydroximoyl bromide in toluene, add the substituted alkyne and triethylamine.
-
Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated triethylammonium bromide.
-
Wash the precipitate with ethyl acetate.
-
Combine the filtrates and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/EtOAc) to afford the desired 5-substituted-3-(trifluoromethyl)isoxazole.
Protocol 2: Synthesis of Isoxazole-Carboxamide Derivatives
This protocol describes the coupling of a 5-methylisoxazole-4-carboxylic acid with an aniline derivative.[9]
Materials:
-
5-Methylisoxazole-4-carboxylic acid (1 eq.)
-
Substituted aniline (1 eq.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq.)
-
Dichloromethane (DCM) as solvent
-
n-hexane and ethyl acetate for column chromatography
Procedure:
-
Dissolve 5-methylisoxazole-4-carboxylic acid in dichloromethane.
-
Add EDC and DMAP to the solution and stir for 10 minutes at room temperature.
-
Add the substituted aniline to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Wash the reaction mixture with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general procedure for evaluating the cytotoxic activity of synthesized compounds against cancer cell lines.[3][9]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, Hep3B)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized isoxazole compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control.
-
Incubate the plates for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Mandatory Visualizations
Signaling Pathway: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
The active metabolite of Leflunomide, A77 1726, which is an isoxazole derivative, targets and inhibits the enzyme Dihydroorotate Dehydrogenase (DHODH). This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for the proliferation of lymphocytes. By inhibiting DHODH, A77 1726 depletes the pool of pyrimidines, thereby arresting the cell cycle and exerting an immunomodulatory effect.
Caption: Inhibition of DHODH by an active isoxazole metabolite.
Experimental Workflow: Synthesis to Biological Evaluation
The general workflow for developing novel, biologically active molecules from a this compound building block involves chemical synthesis, purification, characterization, and subsequent biological screening.
Caption: General workflow for isoxazole-based drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of fluorine in stabilizing the bioactive conformation of dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. Leflunomide [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the High-Yield Synthesis of 5-Methyl-3-(trifluoromethyl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the high-yield synthesis of 5-Methyl-3-(trifluoromethyl)isoxazole, a valuable heterocyclic building block in medicinal chemistry. The trifluoromethyl group can significantly enhance the pharmacological properties of molecules, such as metabolic stability and binding affinity.[1][2] The described method is based on a robust [3+2] cycloaddition reaction, which is a common and efficient strategy for the synthesis of isoxazoles.[1][3][4] These protocols are intended to guide researchers in the efficient synthesis of this compound for applications in drug discovery and development.[5]
Introduction
Isoxazoles are a class of five-membered heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[1][5] The incorporation of a trifluoromethyl (CF3) group into organic molecules is a widely used strategy in drug design to improve key properties such as lipophilicity, metabolic stability, and bioavailability.[2] The target molecule, this compound, combines these features, making it a valuable scaffold for the development of novel therapeutic agents. The synthetic protocol outlined below utilizes a [3+2] cycloaddition reaction between a trifluoromethyl-substituted nitrile oxide precursor and propyne.
Signaling Pathway and Experimental Logic
The synthesis of this compound is achieved through a 1,3-dipolar cycloaddition reaction. This reaction involves the in situ generation of trifluoroacetonitrile oxide from a stable precursor, which then reacts with propyne in a concerted cycloaddition to form the desired isoxazole ring. The regioselectivity of the reaction is governed by the electronic and steric properties of the reactants, leading specifically to the 5-methyl-3-(trifluoromethyl) isomer.
Figure 1: Reaction pathway for the synthesis of this compound.
Experimental Protocols
The following protocol is adapted from general procedures for the synthesis of 5-substituted-3-(trifluoromethyl)isoxazoles.[1][6]
Materials and Equipment
-
Trifluoroacetohydroximoyl Bromide (or a suitable precursor for trifluoroacetonitrile oxide)
-
Propyne (gas or condensed)
-
Triethylamine (Et3N) or Sodium Carbonate (Na2CO3)
-
Toluene or Diethyl ether (Et2O)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Standard glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
NMR spectrometer and/or GC-MS for product characterization
Synthesis of this compound
-
Reaction Setup: In a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet, dissolve trifluoroacetohydroximoyl bromide (1.0 eq.) in an appropriate solvent such as toluene or diethyl ether.
-
Introduction of Propyne: Cool the solution to 0 °C. Bubble propyne gas (2.0 eq.) through the solution for a predetermined time or add condensed propyne dropwise.
-
Base Addition: Slowly add a solution of a base, such as triethylamine (2.0 eq.) or an aqueous solution of sodium carbonate (2.0 eq.), to the stirred reaction mixture over several hours using a syringe pump. The slow addition is crucial to control the concentration of the highly reactive nitrile oxide intermediate.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, add water to the reaction mixture and transfer it to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound, based on reported yields for similar 5-alkyl-3-(trifluoromethyl)isoxazoles.[6]
| Parameter | Value | Reference / Notes |
| Starting Material | Trifluoroacetohydroximoyl Bromide | Commercially available or synthesized. |
| Reagent | Propyne | Gaseous or condensed.[7] |
| Base | Triethylamine or Sodium Carbonate | |
| Solvent | Toluene or Diethyl Ether | |
| Reaction Temperature | 0 °C to Room Temperature | |
| Reaction Time | 16 - 24 hours | Monitored by TLC or GC. |
| Yield | 70 - 85% (expected) | Based on yields for similar 5-alkyl derivatives.[6] |
| Purification Method | Flash Column Chromatography | |
| Final Product Purity | >95% | Determined by NMR or GC-MS. |
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
Figure 2: Experimental workflow for the synthesis of this compound.
Applications in Drug Development
The this compound scaffold is a promising starting point for the development of new drugs. The trifluoromethyl group can enhance a molecule's interaction with biological targets and improve its pharmacokinetic profile.[2] Isoxazole-containing compounds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][5] Therefore, derivatives of this compound are of high interest for screening and lead optimization in various therapeutic areas.
Conclusion
The protocol described in this document provides a reliable and high-yielding method for the synthesis of this compound. By following these guidelines, researchers can efficiently produce this valuable building block for use in medicinal chemistry and drug discovery programs. The presented data and workflows are intended to facilitate the successful implementation of this synthetic procedure in a laboratory setting.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Propyne [webbook.nist.gov]
Application Notes and Protocols for the Development of Antibacterial Agents Using the Isoxazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of antibacterial agents centered on the versatile isoxazole scaffold. The isoxazole ring system is a prominent feature in several clinically approved drugs and continues to be a focal point in the quest for novel antimicrobial agents due to its diverse biological activities.[1][2] This document outlines the synthetic strategies, key experimental procedures for antibacterial evaluation, and structure-activity relationship (SAR) insights to guide researchers in this field.
Application Notes
The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a valuable pharmacophore in medicinal chemistry.[1][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[4] The development of isoxazole-based antibacterial agents often involves the synthesis of a library of derivatives with varied substituents to explore and optimize their therapeutic potential.
A common and effective synthetic route to isoxazole derivatives commences with the Claisen-Schmidt condensation to form a chalcone intermediate. This α,β-unsaturated ketone then undergoes cyclization with hydroxylamine hydrochloride to yield the isoxazole ring.[5][6] The versatility of this method allows for the introduction of a wide range of substituents on the aryl rings, enabling a thorough investigation of the structure-activity relationship.
The antibacterial efficacy of synthesized isoxazole derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The broth microdilution method is a widely accepted and standardized technique for this purpose, providing quantitative data on the potency of the compounds.[7][8]
Key Experimental Protocols
Protocol 1: Synthesis of Chalcone Intermediates via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of an aromatic aldehyde with an acetophenone derivative to form a chalcone.
Materials:
-
Substituted benzaldehyde
-
Substituted acetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Ice
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the substituted acetophenone (10 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
To this solution, add the substituted benzaldehyde (10 mmol).
-
In a separate beaker, prepare a 40% aqueous solution of NaOH.
-
Slowly add the NaOH solution (5 mL) to the stirred mixture of acetophenone and benzaldehyde at room temperature.
-
Continue stirring the reaction mixture for 4-6 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice (50 g).
-
A precipitate of the chalcone will form. If no precipitate forms, acidify the mixture with dilute HCl.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold water to remove any residual NaOH.
-
Recrystallize the crude chalcone from a suitable solvent, such as ethanol, to obtain the purified product.
-
Dry the purified chalcone and determine its melting point and characterize it using spectroscopic methods (FTIR, NMR).
Protocol 2: Synthesis of Isoxazole Derivatives from Chalcones
This protocol details the cyclization of a chalcone with hydroxylamine hydrochloride to form the isoxazole ring.
Materials:
-
Purified chalcone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate or Potassium hydroxide (KOH)
-
Ethanol
-
Reflux apparatus
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve the chalcone (10 mmol) in ethanol (30 mL).
-
Add hydroxylamine hydrochloride (15 mmol) to the solution.
-
Add a base, such as sodium acetate (15 mmol) or 40% KOH solution (5 mL), to the reaction mixture.[5][9]
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 6-12 hours.[5][9] Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into crushed ice.
-
Collect the precipitated isoxazole derivative by vacuum filtration.
-
Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to purify the product.
-
Dry the purified isoxazole derivative and characterize it by determining its melting point and using spectroscopic techniques (FTIR, NMR, Mass Spectrometry).
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the procedure for determining the MIC of the synthesized isoxazole derivatives against pathogenic bacteria.
Materials:
-
Synthesized isoxazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
-
Micropipettes and sterile tips
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:100 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each isoxazole derivative in a suitable solvent (e.g., DMSO).
-
In a sterile 96-well plate, add 100 µL of sterile MHB to all wells.
-
Add 100 µL of the stock solution of the test compound to the first well of a row, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound. This will create a range of decreasing concentrations of the compound.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions. The final volume in each well will be 200 µL, and the final inoculum density will be approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (wells with bacteria and no compound) and a negative control (wells with MHB only).
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
-
The results can also be read using a microplate reader by measuring the optical density at 600 nm (OD₆₀₀).
-
Data Presentation
The antibacterial activity of newly synthesized isoxazole derivatives is typically summarized in tables for easy comparison. The following tables provide examples of how to present such data.
Table 1: Antibacterial Activity (MIC in µg/mL) of Isoxazole Derivatives
| Compound | Staphylococcus aureus (ATCC 25923) | Bacillus subtilis (ATCC 6633) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) |
| Isoxazole-1 | 16 | 32 | 64 | >128 |
| Isoxazole-2 | 8 | 16 | 32 | 64 |
| Isoxazole-3 | 32 | 64 | 128 | >128 |
| Ciprofloxacin | 0.5 | 0.25 | 0.125 | 1 |
Table 2: Structure-Activity Relationship Summary
| Compound | R1 Substituent | R2 Substituent | MIC against S. aureus (µg/mL) |
| Isoxazole-A | 4-Cl | H | 8 |
| Isoxazole-B | 4-NO₂ | H | 16 |
| Isoxazole-C | H | 4-OCH₃ | 32 |
| Isoxazole-D | 4-Cl | 4-OCH₃ | 4 |
Visualizations
Diagram 1: General Synthetic Workflow
This diagram illustrates the two-step synthesis of isoxazole derivatives from commercially available starting materials.
Caption: Synthetic workflow for isoxazole derivatives.
Diagram 2: Experimental Workflow for Antibacterial Screening
This diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Caption: Workflow for MIC determination.
Diagram 3: Proposed General Mechanism of Action
While the exact mechanism can vary, some isoxazole derivatives are proposed to interfere with essential bacterial processes. This diagram illustrates a generalized mechanism.
Caption: Proposed mechanism of isoxazole antibacterial action.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajrconline.org [ajrconline.org]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity : Oriental Journal of Chemistry [orientjchem.org]
Application Notes: Protocol for the Scalable Synthesis of 5-Methyl-3-(trifluoromethyl)isoxazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Methyl-3-(trifluoromethyl)isoxazole is a heterocyclic compound of interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group. This document outlines a robust and scalable two-step synthesis protocol. The primary synthetic strategy involves the cyclocondensation of a β-diketone, 1,1,1-Trifluoro-2,4-pentanedione, with hydroxylamine. This method is advantageous due to its high regioselectivity, good yields, and the commercial availability of the starting materials.
The protocol details both a laboratory-scale synthesis and provides critical considerations for scaling the process to larger quantities, ensuring safety and reproducibility.
Overall Reaction Scheme
The synthesis proceeds via the condensation of ethyl trifluoroacetate with acetone to form the key intermediate, 1,1,1-Trifluoro-2,4-pentanedione (TFPD). This intermediate is then reacted with hydroxylamine hydrochloride in a cyclocondensation reaction to yield the final product.
Caption: Two-step synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of 1,1,1-Trifluoro-2,4-pentanedione (TFPD)
This procedure is adapted from the standard Claisen condensation method for preparing β-diketones.[1]
Methodology:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with sodium ethoxide in ethanol under a nitrogen atmosphere.
-
Reagent Addition: A solution of ethyl trifluoroacetate and acetone is added dropwise to the stirred sodium ethoxide solution at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the mixture is heated at reflux for 2-3 hours to drive the reaction to completion.
-
Workup: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is dissolved in water and acidified with a strong acid (e.g., HCl) to precipitate the crude product.
-
Purification: The crude 1,1,1-Trifluoro-2,4-pentanedione, which is a liquid at room temperature, is separated and purified by fractional distillation.
Part 2: Synthesis of this compound
This protocol describes the cyclocondensation of the TFPD intermediate with hydroxylamine.
Methodology:
-
Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Charging: The flask is charged with 1,1,1-Trifluoro-2,4-pentanedione, hydroxylamine hydrochloride, and a solvent system, typically ethanol and water.
-
Reaction: The mixture is heated to reflux (approximately 80-90°C) and stirred vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The bulk of the ethanol is removed under reduced pressure. The remaining aqueous solution is transferred to a separatory funnel.
-
Extraction: The product is extracted from the aqueous phase using an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
-
Washing: The combined organic layers are washed sequentially with water and brine to remove any inorganic impurities.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the final this compound as a pure compound.
Data Presentation and Scale-Up
The following tables provide reagent quantities for a standard laboratory scale (25 mmol) and a projected pilot scale (1.0 mol) synthesis of the final product.
Table 1: Reagent Quantities for Synthesis of this compound
| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | Lab Scale (25 mmol) | Pilot Scale (1.0 mol) |
| 1,1,1-Trifluoro-2,4-pentanedione | C₅H₅F₃O₂ | 154.09 | 1.27 | 3.85 g (3.0 mL) | 154.1 g (121.3 mL) |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | - | 2.08 g (1.2 eq) | 83.4 g (1.2 eq) |
| Ethanol (Solvent) | C₂H₅OH | 46.07 | 0.789 | 50 mL | 2.0 L |
| Water (Solvent) | H₂O | 18.02 | 1.000 | 25 mL | 1.0 L |
| Ethyl Acetate (Extraction) | C₄H₈O₂ | 88.11 | 0.902 | ~150 mL | ~6.0 L |
Table 2: Expected Results
| Parameter | Expected Value | Notes |
| Reaction Time | 4-6 hours | Monitor by TLC for consumption of starting material. |
| Yield | 75-90% | Yields may vary based on purification efficiency and reaction scale. |
| Purity (HPLC) | >98% | After flash column chromatography. |
| Appearance | Colorless to pale yellow oil/solid | The product may be a low-melting solid.[2] |
Scale-Up Considerations:
-
Thermal Management: The cyclocondensation reaction is exothermic. For pilot-scale synthesis, a jacketed reactor is essential for precise temperature control to avoid side reactions.
-
Mixing: Efficient mixing is crucial on a larger scale to ensure homogeneity and consistent heat transfer. Mechanical overhead stirring is required.
-
Reagent Addition: While this is a single-pot reaction, controlling the initial exotherm upon heating is critical. A controlled heating ramp is advised.
-
Workup and Extraction: Handling larger volumes of solvents for extraction requires appropriate equipment. A continuous extraction apparatus or larger separatory funnels will be necessary.
-
Safety: 1,1,1-Trifluoro-2,4-pentanedione is flammable and can cause irritation.[3] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), especially on a larger scale.
Visualized Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for the synthesis of this compound from the prepared β-diketone intermediate.
Caption: Workflow for the synthesis and purification of the target isoxazole.
Chemical Pathway Diagram
This diagram illustrates the key chemical transformation during the cyclocondensation step, highlighting the role of the enol tautomer of the β-diketone.
References
Application Notes and Protocols for the Quantification of 5-Methyl-3-(trifluoromethyl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of potential analytical methods for the quantification of 5-Methyl-3-(trifluoromethyl)isoxazole. While specific validated methods for this compound are not widely published, this guide outlines protocols based on established techniques for similar isoxazole derivatives. The methodologies described herein, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), serve as a robust starting point for developing and validating a quantitative assay for this compound in various matrices.
Introduction to Analytical Approaches
The quantification of this compound, a heterocyclic compound containing a trifluoromethyl group, is crucial in various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. The choice of analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a versatile technique for the quantification of isoxazole derivatives. It offers good selectivity and sensitivity for compounds with a chromophore. A reverse-phase HPLC method is generally suitable for a molecule with the polarity of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Given the potential volatility of this compound, GC-MS can offer high chromatographic resolution and mass-selective detection, providing excellent sensitivity and specificity.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of small molecules in complex matrices like plasma or tissue homogenates. Its high sensitivity and selectivity make it ideal for bioanalytical applications.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is adapted from a method for a similar compound, 5-methylisoxazole, and would require optimization for this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio should be optimized to achieve a suitable retention time and peak shape.
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in the mobile phase. Create a series of calibration standards by serial dilution.
-
Sample Preparation:
-
For drug substance: Dissolve a known weight of the sample in the mobile phase to achieve a concentration within the calibration range.
-
For biological matrices: Perform a protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, and centrifuge. Evaporate the supernatant and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: Determined by UV scan of the analyte (likely in the range of 210-250 nm).
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from this curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general approach for the analysis of a volatile isoxazole derivative.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Helium (carrier gas)
-
Solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in the chosen solvent. Create calibration standards by serial dilution.
-
Sample Preparation:
-
For drug substance: Dissolve the sample in the solvent.
-
For complex matrices: Perform a liquid-liquid extraction. Adjust the pH of the aqueous sample if necessary, and extract with a suitable organic solvent. Dry the organic layer over sodium sulfate and concentrate.
-
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 70 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes. This program should be optimized.
-
Carrier gas flow: 1.0 mL/min (constant flow).
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Acquisition mode: Selected Ion Monitoring (SIM) of characteristic ions of this compound for quantification.
-
-
Quantification: Use the peak area of the selected ion to construct a calibration curve and determine the concentration in samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a framework for developing a highly sensitive and selective method for bioanalysis.
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 or HILIC column depending on analyte polarity.
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Internal standard (e.g., a stable isotope-labeled version of the analyte).
Procedure:
-
Standard and Internal Standard Preparation: Prepare stock solutions of the analyte and internal standard in a suitable solvent (e.g., methanol). Prepare working solutions for calibration standards and quality controls.
-
Sample Preparation (Plasma):
-
To 50 µL of plasma, add the internal standard solution.
-
Perform protein precipitation with 150 µL of cold acetonitrile.
-
Vortex and centrifuge at high speed.
-
Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen, and reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Mobile phase A: Water with 0.1% formic acid.
-
Mobile phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Optimize the gradient to achieve good peak shape and separation from matrix components.
-
Flow rate: 0.4 mL/min.
-
Ionization mode: ESI positive or negative, to be determined by infusion of the analyte.
-
MRM transitions: Determine the precursor ion and the most abundant product ions for the analyte and internal standard.
-
-
Quantification: Use the ratio of the analyte peak area to the internal standard peak area to construct a calibration curve.
Quantitative Data Summary
The following table summarizes hypothetical but realistic quantitative parameters for the described analytical methods. These values would need to be experimentally determined during method validation.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 50 ng/mL | 5 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 150 ng/mL | 15 ng/mL | 0.3 ng/mL |
| Linearity (r²) | > 0.998 | > 0.999 | > 0.999 |
| Linear Range | 0.15 - 100 µg/mL | 0.015 - 10 µg/mL | 0.3 - 500 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% | 98 - 102% |
| Precision (%RSD) | < 5% | < 4% | < 3% |
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the quantification of this compound in a biological matrix using a chromatography-mass spectrometry-based method.
Caption: General workflow for sample preparation, analysis, and data processing.
The following diagram illustrates the logical relationship for selecting an appropriate analytical method based on the research requirements.
Caption: Decision tree for analytical method selection.
Application Notes and Protocols: 5-Methyl-3-(trifluoromethyl)isoxazole as a Synthon in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-3-(trifluoromethyl)isoxazole is a valuable heterocyclic building block in organic synthesis, prized for the unique properties conferred by the trifluoromethyl group. The incorporation of a CF3 group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of organic molecules, making it a desirable feature in the design of novel pharmaceuticals and agrochemicals.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound as a versatile synthon.
Synthetic Applications
This compound serves as a key intermediate in the synthesis of a variety of more complex molecules. The isoxazole ring can be a stable scaffold or can be cleaved under specific conditions to reveal other functional groups. The methyl and trifluoromethyl substituents offer sites for further functionalization, expanding its synthetic utility.
Key Reactions:
-
1,3-Dipolar Cycloaddition: The most common and efficient method for the synthesis of the this compound core is the [3+2] cycloaddition of trifluoroacetonitrile oxide with propyne.[2][3] This reaction is highly regioselective, affording the desired 3,5-disubstituted isoxazole.
-
Denitrogenative Cyclization: An alternative route involves the reaction of vinyl azides with trifluoroacetic anhydride.[1] This method provides access to polysubstituted 5-(trifluoromethyl)isoxazoles.
-
Synthon for Bioactive Molecules: The this compound moiety is found in a number of biologically active compounds, including potential anticancer and anti-inflammatory agents. Its rigid structure and the electronic properties of the trifluoromethyl group contribute to its pharmacological activity.
Experimental Protocols
Protocol 1: Synthesis of this compound via 1,3-Dipolar Cycloaddition
This protocol describes the synthesis of this compound from trifluoroacetohydroximoyl chloride and propyne. The reaction proceeds via the in situ generation of trifluoroacetonitrile oxide, which then undergoes a cycloaddition with propyne.
Materials:
-
Trifluoroacetohydroximoyl chloride
-
Propyne (liquefied or as a solution in a suitable solvent)
-
Triethylamine (Et3N)
-
Toluene
-
Ethyl acetate (EtOAc)
-
Hexane
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of trifluoroacetohydroximoyl chloride (1.0 eq) in toluene (0.5 M) at room temperature is added triethylamine (1.1 eq).
-
A solution of propyne (2.0 eq) in toluene is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, the reaction mixture is filtered to remove triethylamine hydrochloride, and the filtrate is concentrated under reduced pressure.
-
The residue is redissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Quantitative Data for Representative 5-Substituted-3-(trifluoromethyl)isoxazoles:
| Entry | Alkyne | Product | Yield (%) | 1H NMR (CDCl3, δ, ppm) | 19F NMR (CDCl3, δ, ppm) |
| 1 | Phenylacetylene | 5-Phenyl-3-(trifluoromethyl)isoxazole | 96 | 7.72-7.60 (m, 2H), 7.55-7.45 (m, 3H), 6.75 (s, 1H) | -63.7 |
| 2 | 1-Hexyne | 5-Butyl-3-(trifluoromethyl)isoxazole | 73 | 6.58 (s, 1H), 2.80 (t, J = 7.6 Hz, 2H), 1.70 (p, J = 7.6 Hz, 2H), 1.40 (h, J = 7.4 Hz, 2H), 0.95 (t, J = 7.4 Hz, 3H) | -63.8 |
| 3 | Cyclopentylacetylene | 5-Cyclopentyl-3-(trifluoromethyl)isoxazole | 54 | 6.55 (s, 1H), 3.25 (p, J = 7.8 Hz, 1H), 2.20-2.05 (m, 2H), 1.95-1.70 (m, 6H) | -63.7 |
| 4 | Propargyl bromide | 5-(Bromomethyl)-3-(trifluoromethyl)isoxazole | 77 | 6.50 (s, 1H), 4.50 (s, 2H) | -63.8 |
Note: Data for entries 1-4 are adapted from a general procedure for the synthesis of 5-substituted-3-(trifluoromethyl)isoxazoles and may not represent the exact values for the reaction with propyne.
Diagrams
Caption: Synthesis of this compound.
Caption: Applications of the synthon.
Conclusion
This compound is a highly versatile and valuable synthon in modern organic chemistry. Its synthesis via 1,3-dipolar cycloaddition is efficient and regioselective. The presence of the trifluoromethyl group imparts unique and desirable properties to molecules containing this scaffold, making it a key building block in the development of new drugs and advanced materials. The protocols and data provided herein serve as a comprehensive guide for researchers looking to utilize this powerful synthetic tool.
References
Biological Evaluation of 5-Methyl-3-(trifluoromethyl)isoxazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the biological evaluation of 5-Methyl-3-(trifluoromethyl)isoxazole derivatives. The isoxazole scaffold, particularly when substituted with a trifluoromethyl group, has demonstrated a wide range of pharmacological activities, making it a promising candidate for drug discovery and development. These derivatives have shown potential as anticancer, anti-inflammatory, and antioxidant agents.
Application Notes
This compound derivatives represent a versatile class of heterocyclic compounds with significant therapeutic potential. The incorporation of the trifluoromethyl (-CF3) group can enhance metabolic stability, bioavailability, and binding affinity of the molecule to its biological target.
Anticancer Activity: Several studies have highlighted the anticancer properties of these derivatives. For instance, certain compounds have exhibited significant cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. One notable derivative, compound 5t , a novel oxazol-5-one derivative containing a chiral trifluoromethyl and isoxazole moiety, has been shown to target peroxiredoxin 1 (PRDX1) and induce reactive oxygen species (ROS)-dependent apoptosis in hepatocellular carcinoma cells.[1][2] Another compound, 2g (3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole), was found to be a potent anticancer agent against human breast cancer cell lines (MCF-7), inducing apoptotic cell death.[3]
Anti-inflammatory and Antioxidant Activity: Beyond their anticancer effects, some 5-methylisoxazole derivatives have been investigated for their anti-inflammatory and antioxidant properties.[4][5] These activities are crucial in the context of various chronic diseases where inflammation and oxidative stress play a significant role.
Quantitative Data Summary
The following tables summarize the reported biological activities of selected this compound derivatives and related compounds.
Table 1: Anticancer Activity of Isoxazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 2g (3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole) | MCF-7 | 2.63 | [3] |
| 5 (3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole) | MCF-7 | 3.09 | [3] |
| 14 (3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole) | MCF-7 | 19.72 | [3] |
| 5t (oxazol-5-one derivative with trifluoromethyl and isoxazole) | HepG2 | 1.8 | [1][2] |
| 3d (quinazoline derivative with isoxazole moiety) | A549 | Good to excellent activity | [6] |
| 3i (quinazoline derivative with isoxazole moiety) | HCT116 | Good to excellent activity | [6] |
| 3k (quinazoline derivative with isoxazole moiety) | MCF-7 | Good to excellent activity | [6] |
| 3m (quinazoline derivative with isoxazole moiety) | A549, HCT116, MCF-7 | Potent activity | [6] |
Note: "Good to excellent activity" and "Potent activity" are reported qualitatively in the source material without specific IC50 values.
Table 2: Antioxidant Activity of Isoxazole Derivatives
| Compound | Assay | IC50 (µg/mL) | Reference |
| 2a (N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide) | DPPH radical scavenging | 0.45 ± 0.21 | [5] |
| 2c | DPPH radical scavenging | 0.47 ± 0.33 | [5] |
| Trolox (Positive Control) | DPPH radical scavenging | 3.10 ± 0.92 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for the evaluation of novel this compound derivatives.
Cell Viability Assessment (MTT Assay)
This protocol is used to assess the cytotoxic effect of the compounds on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be less than 0.1%.
-
After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to detect and quantify apoptosis induced by the test compounds.
Materials:
-
6-well plates
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This protocol is used to determine the effect of the test compounds on the cell cycle distribution.
Materials:
-
6-well plates
-
Cancer cell lines
-
Test compounds
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway Diagram
Caption: ROS-dependent apoptosis pathway induced by Compound 5t.
Experimental Workflow Diagrams
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the Annexin V/PI apoptosis assay.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Apoptosis and autophagy-related protein evaluation by Western blot analysis [bio-protocol.org]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kumc.edu [kumc.edu]
- 6. MTT assay overview | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: 5-Methyl-3-(trifluoromethyl)isoxazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Methyl-3-(trifluoromethyl)isoxazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and effective method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. Specifically, for this compound, this typically involves the reaction of trifluoroacetonitrile oxide (generated in situ from trifluoroacetaldehyde oxime) with propyne. This approach offers good regioselectivity for the desired isomer.
Q2: What are the critical parameters affecting the yield of the cycloaddition reaction?
A2: The key parameters influencing the reaction yield include the method of nitrile oxide generation, reaction temperature, solvent, and the presence of any catalysts or additives. The slow addition of the oxidizing agent to the oxime is crucial to control the concentration of the highly reactive nitrile oxide intermediate, minimizing side reactions such as dimerization.
Q3: How can I minimize the formation of byproducts?
A3: The primary byproduct is often the furoxan dimer, formed from the self-condensation of two nitrile oxide molecules. To minimize this, ensure the alkyne (propyne) is present in excess and that the nitrile oxide is generated slowly in the presence of the alkyne. Maintaining a low reaction temperature can also help suppress the dimerization rate.
Q4: What is the role of a base in the in situ generation of nitrile oxide?
A4: A base, such as triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA), is often used to deprotonate the hydroximoyl halide intermediate, which is formed by the oxidation of the aldoxime. This deprotonation facilitates the elimination of HCl to generate the nitrile oxide dipole. The choice and stoichiometry of the base can significantly impact the reaction rate and yield.[1]
Q5: Are there alternative, metal-free synthetic routes available?
A5: Yes, metal-free approaches are highly sought after to avoid product contamination. One such method involves the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride.[2] Another strategy is the reaction of CF3-ynones with sodium azide, where the reaction conditions can be tuned with an acid catalyst to favor isoxazole formation.[3] Electrochemical methods also provide a sustainable, catalyst-free alternative for synthesizing trifluoromethylated isoxazoles.[4][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Nitrile Oxide Generation: The oxidizing agent (e.g., N-chlorosuccinimide, NCS) is old or inactive. The oxime starting material is impure. | 1. Use fresh, high-purity NCS or an alternative oxidant like sodium hypochlorite. Verify the purity of the trifluoroacetaldehyde oxime via NMR or GC-MS before use. |
| 2. Nitrile Oxide Dimerization: The concentration of nitrile oxide is too high, favoring self-condensation over cycloaddition. | 2. Add the oxidant solution dropwise over an extended period (e.g., 2-4 hours) to the solution of the oxime and propyne. Ensure efficient stirring. | |
| 3. Loss of Propyne: Propyne is a gas and may escape from the reaction vessel if not properly sealed or if the reaction temperature is too high. | 3. Use a sealed reaction vessel or a balloon filled with propyne to maintain a positive pressure. Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize evaporation. | |
| Formation of Multiple Isomers | 1. Poor Regioselectivity: The reaction conditions do not sufficiently favor the formation of the 5-methyl-3-trifluoromethyl isomer over the 3-methyl-5-trifluoromethyl isomer. | 1. While the electronics of the trifluoromethyl group strongly direct the regioselectivity, solvent choice can play a role. Less polar solvents may enhance selectivity. Copper-catalyzed cycloadditions can also offer high regioselectivity.[1] |
| Significant Furoxan Byproduct | 1. Slow Cycloaddition Rate: The reaction between the nitrile oxide and propyne is slower than the nitrile oxide dimerization. | 1. Increase the concentration of propyne (use a larger excess). Consider a slight, controlled increase in temperature after the slow addition of the oxidant is complete to drive the cycloaddition to completion. |
| Difficult Product Purification | 1. Similar Polarity of Product and Byproducts: The desired isoxazole and the furoxan dimer may have similar retention factors (Rf) on silica gel. | 1. Utilize a different stationary phase for chromatography, such as alumina. Alternatively, consider purification by distillation if the product is a liquid and thermally stable. Recrystallization can also be effective for solid products.[6] |
| 2. Residual Starting Material: The reaction has not gone to completion. | 2. Monitor the reaction progress using TLC or GC-MS. If starting material remains, consider extending the reaction time or adding a small additional portion of the oxidant. |
Data Presentation
Table 1: Optimization of Reaction Conditions for a Representative 3,4,5-Trisubstituted Isoxazole Synthesis.[1]
This table illustrates how base, solvent, and time can affect yield in a related isoxazole synthesis, providing a basis for optimizing the this compound synthesis.
| Entry | Base (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | NaHCO₃ (4) | Water | 24 | 25 |
| 2 | Na₂CO₃ (4) | Water | 24 | 30 |
| 3 | TEA (3) | Water | 2 | 45 |
| 4 | DIPEA (3) | Water/Methanol (95:5) | 2 | 95 |
| 5 | DBU (3) | Water | 2 | 70 |
| 6 | DIPEA (3) | Dichloromethane | 2 | 40 |
Data adapted from a study on 3,4,5-trisubstituted isoxazoles, demonstrating the significant impact of reaction parameter optimization.[1]
Experimental Protocols
Protocol: Synthesis of this compound via [3+2] Cycloaddition
This protocol is a representative procedure and may require optimization.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas inlet, add trifluoroacetaldehyde oxime (1.0 eq).
-
Solvent and Alkyne Addition: Dissolve the oxime in a suitable solvent such as dichloromethane (DCM) or diethyl ether. Cool the flask to 0 °C in an ice bath. Bubble propyne gas (3.0 eq) through the solution for 15 minutes, or alternatively, use a propyne-saturated solvent. Maintain a propyne atmosphere using a balloon.
-
Nitrile Oxide Generation: Dissolve N-chlorosuccinimide (NCS, 1.1 eq) and triethylamine (NEt₃, 1.2 eq) in the same solvent. Add this solution to the dropping funnel.
-
Reaction: Add the NCS/NEt₃ solution dropwise to the stirred oxime/propyne solution over 2-4 hours, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.[7]
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting low yield issues in the synthesis.
References
- 1. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 2. Synthesis of polysubstituted 5-trifluoromethyl isoxazoles via denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Common side reactions in the synthesis of 5-Methyl-3-(trifluoromethyl)isoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 5-Methyl-3-(trifluoromethyl)isoxazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and direct method for synthesizing this compound involves the condensation and cyclization of a β-ketoester, specifically ethyl 4,4,4-trifluoroacetoacetate, with hydroxylamine or its salts (e.g., hydroxylamine hydrochloride). This method is often favored for its relatively high regioselectivity.
Q2: What are the primary side reactions I should be aware of during the synthesis of this compound?
A2: The two most common side reactions are the formation of a regioisomer, 3-Methyl-5-(trifluoromethyl)isoxazole, and in certain synthetic pathways that utilize azides, the formation of triazole derivatives.
Q3: How can I distinguish between the desired product, this compound, and its regioisomer?
A3: Spectroscopic methods are essential for distinguishing between the two isomers. 1H, 13C, and 19F NMR spectroscopy are the most powerful tools. The chemical shifts of the methyl and isoxazole ring protons/carbons will differ significantly between the two isomers. Mass spectrometry can confirm the molecular weight, but will not differentiate between the isomers.
Troubleshooting Guide
Issue 1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for this compound?
The formation of the undesired regioisomer, 3-Methyl-5-(trifluoromethyl)isoxazole, is a common challenge. The selectivity is primarily dictated by the choice of starting materials and, to a lesser extent, the reaction conditions.
Troubleshooting Steps:
-
Verify Your Starting Materials: The synthesis of this compound is highly regioselective when using an unsymmetrical β-dicarbonyl compound where one carbonyl is significantly more electrophilic. The use of ethyl 4,4,4-trifluoroacetoacetate is recommended, as the carbonyl carbon adjacent to the electron-withdrawing trifluoromethyl group is the preferred site of nucleophilic attack by the nitrogen of hydroxylamine.[1][2]
-
Control of Reaction pH: The pH of the reaction medium can influence the reactivity of the hydroxylamine and the diketone. It is advisable to perform the reaction in a buffered solution or with a mild base to control the pH.
-
Purification: If a mixture of isomers is obtained, careful column chromatography on silica gel can be employed for separation. The polarity of the two isomers is typically different enough to allow for chromatographic separation.
Data on Regioselectivity Based on Starting Materials:
| Starting Material 1 | Starting Material 2 | Predominant Product | Notes |
| Ethyl 4,4,4-trifluoroacetoacetate | Hydroxylamine | This compound | The carbonyl adjacent to the CF3 group is more electrophilic. |
| 1,1,1-Trifluoro-4-phenylbut-3-yn-2-one | Hydroxylamine | 5-Phenyl-3-(trifluoromethyl)isoxazole | Demonstrates how the position of the trifluoromethyl group on the backbone directs the cyclization.[2] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Hydroxylamine | 3-Phenyl-5-(trifluoromethyl)isoxazole | The phenyl-substituted carbonyl is less electrophilic than the trifluoromethyl-substituted one.[1][2] |
Issue 2: I am observing a significant amount of a triazole byproduct in my reaction. What is the cause and how can I prevent it?
The formation of triazole byproducts is a known issue when using synthetic routes that involve azides, such as the reaction of trifluoromethyl-substituted ynones with sodium azide.[3][4] The reaction pathway can be switched between isoxazole and triazole formation based on the reaction conditions, particularly the presence of acid.[4]
Troubleshooting Steps:
-
Reaction Condition Control: To favor the formation of the isoxazole over the triazole, the reaction should be conducted under acidic conditions. The addition of a mild acid can switch the chemoselectivity of the reaction.[4]
-
Choice of Synthetic Route: If triazole formation is a persistent issue, consider alternative synthetic routes that do not involve azide reagents, such as the condensation of ethyl 4,4,4-trifluoroacetoacetate with hydroxylamine.
Influence of Reaction Conditions on Isoxazole vs. Triazole Formation:
| Reactants | Condition | Predominant Product | Reference |
| CF3-ynone + NaN3 | Ethanolic solution | 4-Trifluoroacetyltriazole | [4] |
| CF3-ynone + NaN3 | Ethanolic solution with added acid (e.g., Acetic Acid) | 5-CF3-isoxazole | [4] |
Experimental Protocols
Synthesis of this compound from Ethyl 4,4,4-trifluoroacetoacetate and Hydroxylamine Hydrochloride
This protocol is based on the classical and regioselective approach to the target molecule.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium acetate in water.
-
Add hydroxylamine hydrochloride to the solution and stir until it is completely dissolved.
-
Add ethanol to the flask, followed by the dropwise addition of ethyl 4,4,4-trifluoroacetoacetate.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Visualizations
Caption: Experimental Workflow for the Synthesis of this compound.
Caption: Competing Pathways Leading to Regioisomer Formation.
Caption: Influence of Reaction Conditions on Isoxazole vs. Triazole Formation.
References
Technical Support Center: Purification of 5-Methyl-3-(trifluoromethyl)isoxazole
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 5-Methyl-3-(trifluoromethyl)isoxazole. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield After Purification | Incomplete reaction or side product formation. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure completion. Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize side products. |
| Loss of volatile product during solvent removal. | Use a rotary evaporator with a cooled trap and carefully control the vacuum and temperature to prevent loss of the volatile this compound. | |
| Inefficient extraction from the reaction mixture. | Ensure the pH of the aqueous layer is optimized for the extraction of the isoxazole. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery. | |
| Co-elution of Impurities During Column Chromatography | Inappropriate solvent system for chromatography. | Systematically screen different solvent systems with varying polarities (e.g., hexane/ethyl acetate, pentane/diethyl ether) using TLC to achieve better separation between the product and impurities.[1] |
| Overloading of the chromatography column. | Reduce the amount of crude product loaded onto the column. The amount of silica gel should be at least 50-100 times the weight of the crude material. | |
| Presence of isomeric byproducts. | Isomeric impurities may have similar polarities. Employ a longer chromatography column or use a high-performance liquid chromatography (HPLC) system for better resolution. Consider using silica gel impregnated with a modifying agent, such as silver nitrate, which can aid in the separation of certain isomers.[1] | |
| Product Decomposes on Silica Gel Column | Acidity of the silica gel. | Neutralize the silica gel by washing it with a solution of triethylamine in the eluent before packing the column. Alternatively, use a different stationary phase like alumina. |
| Oily Product That Fails to Solidify | Presence of residual solvent. | Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. |
| The compound is a low-melting solid or an oil at room temperature. | If the compound is inherently an oil, solidification may not be possible. Purity should be confirmed by analytical methods like NMR and GC-MS. Some trifluoromethylated isoxazoles are reported as oils or low-melting solids.[1] | |
| Recrystallization Fails to Yield Pure Crystals | Incorrect choice of solvent. | Perform a systematic solvent screen to find a suitable solvent or solvent mixture where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. |
| Presence of oily impurities preventing crystallization. | First, purify the crude product by column chromatography to remove the bulk of impurities before attempting recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most frequently reported method for the purification of trifluoromethylated isoxazoles, including derivatives of this compound, is flash column chromatography on silica gel.[1][2] The choice of eluent is crucial and typically involves a gradient of a non-polar solvent like hexane or pentane with a more polar solvent such as ethyl acetate or diethyl ether.[1]
Q2: My purified this compound is a volatile liquid. How can I handle it during purification to minimize loss?
A2: For volatile compounds, it is recommended to use a rotary evaporator with a well-chilled condenser and a dry ice/acetone or liquid nitrogen cold trap to capture any product that evaporates.[1] When removing the final traces of solvent, avoid excessive vacuum or heat. It is also advisable to store the purified product in a tightly sealed vial at low temperatures.
Q3: How can I remove unreacted starting materials from my crude product?
A3: Unreacted starting materials can often be removed by a simple workup procedure before column chromatography. This may involve washing the organic extract with an acidic or basic aqueous solution to remove basic or acidic starting materials, respectively. For example, washing with a saturated sodium bicarbonate solution can remove acidic impurities. A subsequent water and brine wash will help remove water-soluble impurities.[1]
Q4: I am observing two spots on TLC with very similar Rf values. How can I improve their separation?
A4: To improve the separation of compounds with similar polarities, you can try the following:
-
Optimize the Mobile Phase: Test different solvent mixtures. Sometimes, adding a small amount of a third solvent with a different polarity or property (e.g., a few drops of acetic acid or triethylamine if the compounds have acidic or basic functionalities) can improve separation.
-
Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina (basic, neutral, or acidic) or reverse-phase silica gel.
-
Use a Longer Column: A longer chromatography column increases the surface area for interaction and can improve the separation of closely eluting compounds.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is a powerful technique that offers much higher resolution than flash chromatography.
Q5: Is recrystallization a suitable purification method for this compound?
A5: Recrystallization is a viable purification technique for solid compounds. If your synthesized this compound is a solid, recrystallization from a suitable solvent can be a very effective method to obtain highly pure material. The choice of solvent is critical and needs to be determined experimentally. For related trifluoromethylated isoxazoles that are solids, recrystallization has been successfully employed.[1] If your product is an oil, recrystallization is not an option.
Experimental Protocols
General Protocol for Flash Column Chromatography Purification
This protocol is a general guideline based on methods reported for the purification of trifluoromethylated isoxazoles.[1]
-
Preparation of the Crude Sample: After the reaction workup, dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the chromatography eluent).
-
Column Packing:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
-
Loading the Sample:
-
Carefully add the dissolved crude sample to the top of the silica gel bed.
-
Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in increasing concentrations (e.g., from 0% to 10% ethyl acetate in hexane). The optimal gradient should be determined beforehand by TLC analysis.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate in separate test tubes.
-
Monitor the composition of the fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator, being mindful of the product's volatility.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Synthesis of 5-Methyl-3-(trifluoromethyl)isoxazole
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-Methyl-3-(trifluoromethyl)isoxazole, a crucial building block in pharmaceutical and agrochemical research. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of trifluoromethylated isoxazoles can stem from several factors. One common issue is the poor solubility of starting materials, particularly when using aqueous media.[1] Additionally, the stability of key intermediates, such as nitrile oxides, is critical; they can be prone to dimerization to form furoxans, reducing the amount available for the desired cycloaddition. The presence of electron-withdrawing groups, like the trifluoromethyl group, can also impact the reactivity of the precursors.[2]
Troubleshooting Steps:
-
Solvent Optimization: If you are performing a [3+2] cycloaddition, consider modifying the solvent system. For instance, increasing the proportion of an organic co-solvent like methanol in a water-based system can enhance the solubility of hydrophobic starting materials and has been shown to improve yields from trace amounts to around 40%.[1]
-
Reagent Purity and Stability: Ensure the purity of your starting materials. Trifluoroacetaldehyde oxime, a precursor to the nitrile oxide, should be used immediately after preparation. Precursors to nitrile imines can also be unstable.
-
Temperature Control: Carefully control the reaction temperature. Some steps, like the generation of trifluoroacetaldehyde oxime, are performed at 0°C to maintain stability.
-
Base Selection: The choice of base can be critical. For [3+2] cycloadditions, organic bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are often used. The optimal base may vary depending on the specific substrates and solvent system.[1]
-
Slow Addition of Reagents: For reactions involving the in situ generation of reactive intermediates like nitrile oxides, slow addition of one of the reagents via a syringe pump can help to maintain a low concentration of the intermediate, minimizing side reactions such as dimerization.
Q2: I am observing the formation of an unexpected side product. What could it be and how can I minimize it?
A2: A common byproduct in syntheses involving nitrile oxides is the corresponding furoxan (1,2,5-oxadiazole-2-oxide), which results from the dimerization of the nitrile oxide intermediate. This is especially prevalent if the concentration of the nitrile oxide is too high or if the dipolarophile (the alkyne or alkene) is not reactive enough.
Strategies to Minimize Furoxan Formation:
-
Control Nitrile Oxide Concentration: Generate the nitrile oxide in situ in the presence of the alkyne. A slow addition of the oxidant or the base used to generate the nitrile oxide can help keep its concentration low, favoring the desired [3+2] cycloaddition over dimerization.
-
Increase Dipolarophile Reactivity/Concentration: Using a more reactive alkyne or a higher concentration of the alkyne relative to the nitrile oxide precursor can help to trap the nitrile oxide as it is formed.
Q3: I am having difficulty with the purification of the final product. What are the recommended methods?
A3: The purification of this compound typically involves standard techniques in organic synthesis.
Recommended Purification Protocol:
-
Work-up: After the reaction is complete, a standard aqueous work-up is often performed. This may involve washing the organic layer with water and brine to remove inorganic salts and water-soluble impurities.
-
Drying: The organic layer should be thoroughly dried over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: The solvent is then removed under reduced pressure using a rotary evaporator.
-
Column Chromatography: The most common method for purifying the crude product is flash column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective. The polarity of the eluent can be gradually increased to achieve optimal separation. For certain challenging separations, silica gel impregnated with silver nitrate (AgNO₃) has been used.[3]
Q4: How can I confirm the correct regiochemistry of my synthesized isoxazole?
A4: The formation of regioisomers is a common challenge in the synthesis of 3,5-disubstituted isoxazoles. Spectroscopic methods are essential for confirming the structure of the desired product.
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for structure elucidation. The chemical shifts and coupling constants of the protons and carbons on the isoxazole ring and the trifluoromethyl group will be characteristic of the specific isomer.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of your product, ensuring it has the correct molecular formula.
For the synthesis of 5-phenyl-3-(trifluoromethyl)isoxazole, two different regioisomers can be formed. Their synthesis and characterization have been described, providing a reference for spectroscopic comparison.[4][5]
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of trifluoromethylated isoxazoles via [3+2] cycloaddition.
| Precursor 1 | Precursor 2 | Base | Solvent | Temperature | Time (h) | Yield (%) |
| 4-Fluorophenyl hydroximoyl chloride | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | DIPEA | 95% H₂O / 5% MeOH | Room Temp. | 2 | Trace |
| 4-Fluorophenyl hydroximoyl chloride | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | DIPEA | 50% H₂O / 50% MeOH | Room Temp. | 2 | ~40 |
| 4-Fluorophenyl hydroximoyl chloride | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | DIPEA | 25% H₂O / 75% MeOH | Room Temp. | 2 | ~40 |
| 4-Fluorophenyl hydroximoyl chloride | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | DIPEA | 5% H₂O / 95% MeOH | Room Temp. | 2 | ~40 |
| 4-Fluorophenyl hydroximoyl chloride | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | DIPEA | Dichloromethane | Room Temp. | 2 | ~40 |
| 4-Fluorophenyl hydroximoyl chloride | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | TEA | Isopropanol | Room Temp. | 2 | ~40 |
Data adapted from a study on the synthesis of trifluoromethyl-substituted isoxazoles.[1]
Experimental Protocols
Synthesis of 5-Phenyl-3-(trifluoromethyl)isoxazole via [3+2] Cycloaddition
This protocol is adapted from a general procedure for the synthesis of trifluoromethylated isoxazoles.[3]
Materials:
-
Trifluoroacetohydroximoyl bromide (1.0 eq)
-
Phenylacetylene (2.0 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Toluene
-
Ethyl acetate (EtOAc)
-
Hexane
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the trifluoroacetohydroximoyl bromide (1.0 eq) and phenylacetylene (2.0 eq) in toluene.
-
Slowly add a solution of triethylamine (2.0 eq) in toluene to the stirred reaction mixture via a syringe pump over 2 hours at room temperature. A white precipitate will form.
-
After the addition is complete, add hexane to the reaction mixture and filter off the white precipitate.
-
Wash the precipitate with ethyl acetate.
-
Combine the filtrates and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-phenyl-3-(trifluoromethyl)isoxazole.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for isoxazole synthesis.
General Synthetic Pathway
Caption: Synthesis of this compound.
References
- 1. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Trifluoromethylated Isoxazole Formation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of trifluoromethylated isoxazoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. My reaction yield is consistently low. What are the common causes and how can I improve it?
Low yields in trifluoromethylated isoxazole synthesis can stem from several factors. A primary cause can be the suboptimal generation and stability of the key intermediate, trifluoromethyl nitrile oxide, which is prone to dimerization into furoxan byproducts.[1] Additionally, poor solubility of starting materials, improper reaction temperature, or an unsuitable base can negatively impact the yield.[2]
Troubleshooting Steps:
-
Control Nitrile Oxide Formation: The concentration of the trifluoromethyl nitrile oxide intermediate is critical. Slow addition of the base or precursor can help maintain a low concentration, favoring the desired cycloaddition over dimerization.[1]
-
Optimize Solvent and Base: The choice of solvent and base is crucial. For instance, in the synthesis of trifluoromethyl-substituted isoxazoles from 4,4,4-trifluoro-1-phenyl-1,3-butanedione, switching the solvent from a low percentage of methanol in water to a higher percentage (95%) and using a base like N,N-diisopropylethylamine (DIPEA) significantly increased the yield.[2]
-
Adjust Reaction Temperature: While some reactions proceed well at room temperature[2], others may require heating to ensure complete conversion. For example, some intermolecular C-H coupling reactions on the isoxazole ring are carried out at 130 °C.[3]
-
Consider Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields. For example, the synthesis of 3,5-disubstituted trifluoromethylated flavonoid-based isoxazoles was achieved in 5 minutes with yields of 73-96% using microwave irradiation.[4]
2. I am observing significant formation of a byproduct. How can I identify and minimize it?
A common byproduct in reactions involving trifluoromethyl nitrile oxide is the corresponding furoxan (1,2,5-oxadiazole 2-oxide), which is formed by the dimerization of the nitrile oxide.[1] Another potential issue is the formation of regioisomers, depending on the substitution pattern of the dipolarophile.
Troubleshooting Steps:
-
Minimize Nitrile Oxide Concentration: As mentioned for improving yield, controlling the rate of formation of the trifluoromethyl nitrile oxide is key to preventing its dimerization to furoxan.[1]
-
Purification Techniques: Simple purification on a silica gel column is often sufficient to separate the desired isoxazole from byproducts.[4]
-
Catalyst Choice for Regioselectivity: For [3+2] cycloaddition reactions, the use of a copper catalyst can improve regioselectivity, particularly for reactions with terminal alkynes, to favor the formation of 3,5-disubstituted isoxazoles.[2]
3. How do I choose the appropriate starting materials for my desired trifluoromethylated isoxazole?
The choice of starting materials depends on the desired substitution pattern of the isoxazole ring.
-
For 3,5-disubstituted isoxazoles: A common route is the 1,3-dipolar cycloaddition between a terminal alkyne (dipolarophile) and a trifluoromethyl hydroximoyl chloride (nitrile oxide precursor).[4]
-
For 3,4,5-trisubstituted isoxazoles: These can be synthesized via a [3+2] cycloaddition of nitrile oxides with 1,3-diketones, β-ketoesters, or β-ketoamides.[2]
-
For 4-trifluoromethyl isoxazoles: A metal-free, cascade reaction of α,β-unsaturated carbonyl compounds with CF3SO2Na and tBuONO can be employed.[5][6]
4. What are the key differences in reaction conditions for aryl vs. alkyl substituted alkynes in the cycloaddition reaction?
Different conditions may be optimal for aryl and alkyl alkynes to maximize yields and minimize side reactions.
-
Base and Addition Rate: For aryl alkynes, a slow dropwise addition of triethylamine (Et3N) in toluene over 2 hours at room temperature can be effective.[3] For alkyl alkynes, a solution of sodium carbonate (Na2CO3) in water added dropwise over a longer period (16 hours) at room temperature may be necessary.[3]
Data Presentation: Summary of Reaction Conditions
Table 1: Optimization of Trifluoromethyl-Substituted Isoxazole Synthesis from a 1,3-Diketone.[2]
| Entry | Solvent (Methanol:Water) | Base | Yield (%) |
| 1 | 5:95 | DIPEA | Trace |
| 2 | 50:50 | DIPEA | 40 |
| 3 | 75:25 | DIPEA | 40 |
| 4 | 95:5 | DIPEA | 40 |
Reactions performed with 4-fluorophenyl hydroximoyl chloride, 4,4,4-trifluoro-1-phenyl-1,3-butanedione, and 3 equivalents of base at room temperature for 2 hours.
Table 2: Synthesis of 3,5-Disubstituted Trifluoromethylated Flavonoid-Based Isoxazoles via Microwave-Assisted 1,3-Dipolar Cycloaddition.[4]
| Entry | R Group | Yield (%) |
| 3a | 4-F-Ph | 96 |
| 3b | 4-Cl-Ph | 94 |
| 3c | 4-Br-Ph | 92 |
| 3g | 4-NO2-Ph | 73 |
| 3h | 4-OMe-Ph | 95 |
Reactions conducted under microwave irradiation (250 W) in DMF with triethylamine and CuI for 5 minutes.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3,5-Disubstituted Trifluoromethylated Flavonoid-Based Isoxazoles.[4]
-
Dissolve the dipolarophile (50 mg), the appropriate hydroximoyl chloride (2 equivalents), copper iodide (CuI) (0.1 equivalents), and triethylamine (2 equivalents) in 3 mL of DMF at room temperature.
-
Subject the mixture to microwave irradiation at 250 W for 5 minutes.
-
After completion, dilute the reaction mixture with water.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis of Trifluoromethyl-Substituted Isoxazole from a 1,3-Diketone.[2]
-
In a reaction vessel, combine 4-fluorophenyl hydroximoyl chloride (0.5 mmol) and 4,4,4-trifluoro-1-phenyl-1,3-butanedione (0.5 mmol).
-
Add 15 mL of a solvent mixture of 95% methanol and 5% water.
-
Add N,N-diisopropylethylamine (DIPEA) (3 equivalents).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, proceed with standard aqueous workup and purification.
Visualizations
Caption: General experimental workflow for the synthesis of trifluoromethylated isoxazoles.
Caption: Troubleshooting workflow for addressing low reaction yields.
References
- 1. Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C-H arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]
- 6. Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls [organic-chemistry.org]
Technical Support Center: Regioselective Synthesis of Substituted Isoxazoles
Welcome to the technical support center for the regioselective synthesis of substituted isoxazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you achieve the desired regioselectivity in your isoxazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that users might encounter during the synthesis of substituted isoxazoles, providing explanations and actionable solutions.
Issue 1: Poor Regioselectivity in 1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes
Q1: My 1,3-dipolar cycloaddition reaction between a nitrile oxide and a terminal alkyne is producing a mixture of 3,5-disubstituted and 3,4-disubstituted isoxazoles. How can I improve the regioselectivity towards the 3,5-isomer?
A1: The formation of regioisomeric mixtures is a common challenge in the 1,3-dipolar cycloaddition for isoxazole synthesis.[1][2] The regioselectivity is influenced by both steric and electronic factors.[3] Here are several strategies to enhance the formation of the desired 3,5-disubstituted isoxazole:
-
Catalyst Introduction: The use of a copper(I) catalyst, such as CuI, has been shown to significantly improve the regioselectivity and yield of 3,5-disubstituted isoxazoles from terminal alkynes.[4][5][6] Ruthenium(II) catalysts can also be effective for both terminal and internal alkynes.[5][6]
-
Reaction Conditions Optimization:
-
Solvent: The choice of solvent can influence the reaction outcome. For instance, in some systems, a mixture of THF and MeCN has been found to be optimal.[4]
-
Base: The type and amount of base used for the in-situ generation of the nitrile oxide can affect the reaction. Triethylamine (Et3N) is commonly used.[4]
-
-
Mechanochemical Synthesis: Under solvent-free ball-milling conditions, the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides can proceed with high regioselectivity, especially when catalyzed by a Cu/Al2O3 nanocomposite.[7]
Q2: I am working with an internal alkyne and observing very poor regioselectivity. Are there specific catalysts or conditions that favor one regioisomer over the other?
A2: Achieving high regioselectivity with non-terminal alkynes is indeed more challenging.[5][6]
-
Ruthenium Catalysis: Ruthenium(II) catalysts have demonstrated effectiveness in controlling the regioselectivity of cycloadditions with internal alkynes, leading to high yields of 3,4,5-trisubstituted isoxazoles.[5][6]
-
Substrate Control: The electronic properties of the substituents on the alkyne can play a significant role. Computational studies, such as Density Functional Theory (DFT), have shown that both electronic and steric effects influence regioselectivity.[3] The distortion energies required to achieve the transition states are often the controlling factor.[3]
Issue 2: Challenges in Cyclocondensation Reactions
Q3: My cyclocondensation reaction of a 1,3-dicarbonyl compound with hydroxylamine (Claisen isoxazole synthesis) is resulting in a mixture of regioisomers. How can I control the outcome?
A3: The Claisen isoxazole synthesis is a classic method, but it is notorious for its lack of regioselectivity, often leading to a mixture of isoxazole isomers.[1][2] Several modern approaches have been developed to overcome this limitation:
-
Use of β-Enamino Diketones: Employing β-enamino diketones as precursors offers better control over regioselectivity due to their 1,3-dielectrophilic system.[1][2] By carefully selecting the reaction conditions, different regioisomers can be selectively synthesized.[1][2]
-
Control through Reaction Parameters:
-
Solvent and Lewis Acids: The regiochemistry of the reaction can be controlled by the choice of solvent and the use of a Lewis acid like BF3·OEt2.[1][2] The amount of Lewis acid can be critical in directing the reaction towards a specific isomer.[1]
-
Addition of Pyridine: The presence of pyridine as a base can also influence the regiochemical outcome.[1][2]
-
Q4: I am trying to synthesize a 3,4-disubstituted isoxazole, but the reaction favors the 3,5- or 4,5-disubstituted isomer. What strategies can I use?
A4: The synthesis of 3,4-disubstituted isoxazoles can be challenging.[1] Here are some targeted approaches:
-
Enamine-Triggered [3+2] Cycloaddition: A metal-free approach involving an enamine-triggered [3+2] cycloaddition of aldehydes and N-hydroximidoyl chlorides can provide a high-yielding and regiospecific route to 3,4-disubstituted isoxazoles.[8]
-
Chalcone Rearrangement Strategy: A regioselective synthesis of 3,4-disubstituted isoxazoles can be achieved using a chalcone rearrangement strategy, starting from β-ketoacetals and hydroxylamine hydrochloride.[9]
-
Dipolarophiles with Leaving Groups: The use of vinylphosphonates bearing a leaving group in the α or β position can control the regioselectivity of the reaction with nitrile oxides to yield 3,4-disubstituted isoxazoles.[10]
Data Presentation
Table 1: Effect of Catalyst on the Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via One-Pot Sonogashira Coupling and Intramolecular Cyclization.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) of 3,5-isomer | Ref. |
| 1 | None | THF | 60 | 8 | Mixture of isomers | [4] |
| 2 | CuI (5) | THF | 60 | 8 | 85 | [4] |
| 3 | CuI (5) | MeCN | 60 | 8 | 78 | [4] |
| 4 | CuI (5) | Toluene | 60 | 8 | 72 | [4] |
Table 2: Optimization of Reaction Conditions for the Regioselective Synthesis of a 3,4-Disubstituted Isoxazole from a β-Enamino Diketone.
| Entry | Lewis Acid (equiv.) | Solvent | Additive | Temperature | Regioisomeric Ratio (3,4- : other) | Isolated Yield (%) | Ref. |
| 1 | BF3·OEt2 (1.0) | MeCN | None | Room Temp. | 80:20 | 75 (mixture) | [1] |
| 2 | BF3·OEt2 (2.0) | MeCN | None | Room Temp. | >95:5 | 92 | [1] |
| 3 | BF3·OEt2 (2.0) | CH2Cl2 | None | Room Temp. | 90:10 | 88 | [1] |
| 4 | BF3·OEt2 (2.0) | MeCN | Pyridine (1.4 equiv.) | Room Temp. | <5:95 | 85 (other isomer) | [1] |
Experimental Protocols
Protocol 1: Copper-Catalyzed One-Pot Regioselective Synthesis of 3,5-Disubstituted Isoxazoles
This protocol is based on the method described by Kumar et al. for the synthesis of 3,5-disubstituted isoxazoles.[4]
Materials:
-
Acid chloride (1.0 mmol)
-
Terminal alkyne (1.0 mmol)
-
CuI (0.05 mmol)
-
Triethylamine (Et3N) (3.0 mmol)
-
Tetrahydrofuran (THF) (2 mL)
-
Hydroxylamine hydrochloride (NH2OH·HCl) (2.0 mmol)
-
Sodium acetate (NaOAc) (2.4 mmol)
Procedure:
-
To a stirred solution of the acid chloride (1.0 mmol) and terminal alkyne (1.0 mmol) in THF (2 mL) in a round-bottom flask, add CuI (0.05 mmol) and Et3N (3.0 mmol).
-
Heat the reaction mixture at 60 °C for 3 hours.
-
After cooling to room temperature, add NH2OH·HCl (2.0 mmol) and NaOAc (2.4 mmol) to the reaction mixture.
-
Heat the mixture again at 60 °C for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.
Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles using β-Enamino Diketones and BF3·OEt2
This protocol is adapted from the work of Silva et al. for the selective synthesis of 3,4-disubstituted isoxazoles.[1]
Materials:
-
β-Enamino diketone (0.5 mmol)
-
Hydroxylamine hydrochloride (NH2OH·HCl) (0.6 mmol, 1.2 equiv.)
-
Boron trifluoride diethyl etherate (BF3·OEt2) (1.0 mmol, 2.0 equiv.)
-
Acetonitrile (MeCN) (4 mL)
Procedure:
-
In a dry reaction vessel, dissolve the β-enamino diketone (0.5 mmol) in MeCN (4 mL).
-
Add hydroxylamine hydrochloride (0.6 mmol).
-
At room temperature, slowly add BF3·OEt2 (1.0 mmol) to the stirred mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, carefully quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the pure 3,4-disubstituted isoxazole.
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity in 1,3-dipolar cycloadditions.
Caption: Decision-making flowchart for improving regioselectivity in cyclocondensation reactions.
References
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 3. Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 7. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 5-Methyl-3-(trifluoromethyl)isoxazole
Welcome to the technical support center for the synthesis of 5-Methyl-3-(trifluoromethyl)isoxazole. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to help overcome common challenges and avoid the formation of impurities during the synthesis of this important compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the common 1,3-dipolar cycloaddition route.
Issue 1: Low Yield of the Desired Product and a Significant Amount of a Side Product with a Similar Molecular Weight.
-
Question: My reaction is showing a low yield of this compound, and I am observing a significant peak in my GC-MS that corresponds to the same mass as my product. What could this be?
-
Answer: This is a classic indication of the formation of a regioisomer, specifically 3-Methyl-5-(trifluoromethyl)isoxazole . In the 1,3-dipolar cycloaddition reaction between trifluoroacetonitrile oxide and propyne, the cycloaddition can occur in two different orientations, leading to two possible regioisomers. The formation of the undesired regioisomer is a common side reaction that can significantly lower the yield of the target molecule.
-
Troubleshooting Steps:
-
Confirm the Presence of the Regioisomer: The most effective way to confirm the presence of the regioisomer is through careful analysis of the 1H, 13C, and 19F NMR spectra of the crude reaction mixture. The chemical shifts of the methyl and trifluoromethyl groups will be different for each isomer.
-
Optimize Reaction Conditions to Favor the Desired Regioisomer:
-
Solvent: The polarity of the solvent can influence the regioselectivity of the cycloaddition. It is recommended to screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile) to find the optimal conditions for maximizing the yield of the desired 5-methyl isomer.
-
Temperature: Running the reaction at lower temperatures can sometimes improve regioselectivity. It is advisable to start at room temperature and then try cooling the reaction to 0 °C or even lower.
-
Catalysis: While often performed under thermal conditions, the use of certain catalysts can influence regioselectivity. Copper-catalyzed cycloadditions, for instance, are known to favor the formation of 3,5-disubstituted isoxazoles.[1]
-
-
-
Issue 2: Presence of a Higher Molecular Weight Impurity, Especially When the Reaction is Run at a Higher Concentration.
-
Question: I am observing a significant impurity with a molecular weight that is double that of my nitrile oxide precursor. This impurity seems to be more prevalent when I try to run the reaction at a higher concentration. What is this impurity and how can I avoid it?
-
Answer: This impurity is most likely the furoxan dimer (3,4-bis(trifluoromethyl)-1,2,5-oxadiazole 2-oxide), which results from the dimerization of the trifluoroacetonitrile oxide intermediate.[2][3][4][5][6] Nitrile oxides are highly reactive and can undergo self-cycloaddition, especially at higher concentrations.
-
Troubleshooting Steps:
-
Confirm the Presence of the Furoxan Dimer: The furoxan dimer can be identified by its characteristic mass in the mass spectrum (double the mass of the nitrile oxide). Its 19F NMR spectrum will also show a distinct signal for the trifluoromethyl groups.
-
Control the Concentration of the Nitrile Oxide: The dimerization is a bimolecular reaction, so its rate is highly dependent on the concentration of the nitrile oxide. To minimize furoxan formation:
-
Slow Addition: Generate the nitrile oxide in situ and add it slowly to the reaction mixture containing the propyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition over dimerization.
-
High Dilution: Run the reaction under more dilute conditions. While this may increase reaction time, it can significantly reduce the formation of the dimer.
-
-
Temperature Control: The rate of dimerization can also be influenced by temperature. It is recommended to run the reaction at room temperature or below to slow down the rate of this side reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing 3,5-disubstituted isoxazoles like this compound is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1][7] In this case, trifluoroacetonitrile oxide is reacted with propyne. The nitrile oxide is typically generated in situ from a precursor like trifluoroacetohydroximoyl chloride by treatment with a base.
Q2: What are the primary impurities I should be aware of in this synthesis?
A2: The two main impurities to monitor are:
-
The regioisomer: 3-Methyl-5-(trifluoromethyl)isoxazole.
-
The furoxan dimer: 3,4-bis(trifluoromethyl)-1,2,5-oxadiazole 2-oxide, formed from the dimerization of trifluoroacetonitrile oxide.[2][3][4][5][6]
Q3: How can I best purify the final product to remove these impurities?
A3: Flash column chromatography on silica gel is the most effective method for purifying this compound from its regioisomer and the furoxan dimer.[4] A solvent system with a gradient of ethyl acetate in hexanes is typically effective. The polarity difference between the two regioisomers, although potentially small, is usually sufficient for separation with a well-packed column and careful elution. The furoxan dimer, being a larger and often more polar molecule, should also separate well. In some cases, for closely eluting isomers, the use of silica gel impregnated with silver nitrate can enhance separation.
Q4: Which analytical techniques are most useful for identifying the product and its impurities?
A4: A combination of techniques is recommended for unambiguous identification:
-
1H NMR: To identify the methyl group and the isoxazole ring proton. The chemical shift of the methyl group will differ between the 5-methyl and 3-methyl regioisomers.
-
19F NMR: This is a crucial technique for trifluoromethylated compounds. The chemical shift of the CF3 group will be distinct for the desired product, the regioisomer, and the furoxan dimer.
-
13C NMR: To confirm the carbon skeleton of the isoxazole ring and the positions of the substituents.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities. Both the desired product and its regioisomer will have the same molecular weight, while the furoxan dimer will have a mass corresponding to two nitrile oxide units.
Data Presentation
Table 1: Spectroscopic Data for Identification of Product and Potential Impurities (Reference Data for Analogous Compounds)
| Compound | 1H NMR (δ, ppm) | 19F NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) |
| This compound (Expected) | ~2.5 (s, 3H), ~6.4 (s, 1H) | ~ -64 | Signals for CH3, C4, C5, C3, CF3 | M+ |
| 3-Methyl-5-(trifluoromethyl)isoxazole (Regioisomer) | ~2.3 (s, 3H), ~6.7 (s, 1H) | ~ -61 | Signals for CH3, C4, C5, C3, CF3 | M+ |
| Bis(trifluoromethyl)furoxan (Dimer) | No proton signals | ~ -70 | Signals for C3/C4, CF3 | (2 x M of nitrile oxide)+ |
Note: The spectroscopic data provided are estimates based on analogous compounds reported in the literature and should be used as a guide for identification.[4][6]
Experimental Protocols
Key Experiment: Synthesis of 5-Substituted-3-(trifluoromethyl)isoxazole via 1,3-Dipolar Cycloaddition (General Procedure)
This protocol is a representative procedure based on the synthesis of similar 5-substituted-3-(trifluoromethyl)isoxazoles and can be adapted for the synthesis of this compound using propyne as the alkyne.[4]
-
Generation of Trifluoroacetonitrile Oxide: Trifluoroacetaldehyde oxime is converted to trifluoroacetohydroximoyl bromide. The trifluoroacetonitrile oxide is then generated in situ from the hydroximoyl bromide by the addition of a base (e.g., triethylamine or sodium carbonate).
-
Cycloaddition Reaction: A solution of the alkyne (propyne, which can be bubbled through the solution or added as a condensed liquid at low temperature) in a suitable solvent (e.g., toluene) is prepared. A solution of the base is then added dropwise to a solution of the trifluoroacetohydroximoyl bromide and the alkyne over several hours at room temperature. The slow addition is crucial to minimize the dimerization of the nitrile oxide.
-
Work-up: After the reaction is complete (monitored by TLC or GC-MS), the reaction mixture is filtered to remove any precipitated salts. The filtrate is then washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired product from the regioisomer and any furoxan dimer.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Reaction pathways leading to the desired product and common impurities.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis of polysubstituted 5-trifluoromethyl isoxazoles via denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
Stability issues of 5-Methyl-3-(trifluoromethyl)isoxazole under acidic/basic conditions
Technical Support Center: Stability of 5-Methyl-3-(trifluoromethyl)isoxazole
This technical support center provides guidance and answers frequently asked questions regarding the stability of this compound under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: How stable is the isoxazole ring in this compound under acidic conditions?
A1: Generally, the isoxazole ring is susceptible to cleavage under strong acidic conditions. The reaction is often catalyzed by the acid, and the rate of degradation is dependent on the acid concentration, temperature, and the specific substituents on the isoxazole ring. For some isoxazole derivatives, degradation has been observed in acidic media[1][2].
Q2: What is the expected stability of this compound under basic conditions?
A2: The isoxazole ring is also known to be labile under basic conditions. Base-catalyzed hydrolysis can lead to ring opening and the formation of various degradation products. Studies on structurally similar isoxazole-containing compounds, such as leflunomide, have shown significant degradation in alkaline solutions[1][2].
Q3: What are the likely degradation products of this compound in acidic or basic media?
A3: While specific degradation products for this compound are not extensively documented in the literature, hydrolysis of the isoxazole ring is the expected pathway. This would likely lead to the formation of a β-dicarbonyl compound or its tautomers, and a hydroxylamine species. For example, the degradation of the related compound leflunomide under acidic and basic conditions yields 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)aniline due to the cleavage of its amide bond[1][2]. For this compound, direct cleavage of the isoxazole ring is anticipated.
Q4: How does the trifluoromethyl group affect the stability of the isoxazole ring?
A4: The trifluoromethyl group is a strong electron-withdrawing group. This can influence the electron density of the isoxazole ring and potentially affect its susceptibility to nucleophilic or electrophilic attack, thereby altering its stability under acidic or basic conditions.
Q5: Are there any recommended storage conditions for this compound?
A5: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry place, protected from light and moisture. For solutions, it is advisable to use a buffered system in the neutral pH range and to store them at low temperatures to minimize potential degradation.
Troubleshooting Guides
Issue 1: My this compound sample shows degradation in my experimental setup.
-
Question: Are you using acidic or basic conditions?
-
Answer: The isoxazole ring is known to be unstable in strongly acidic or basic environments. Consider adjusting the pH of your medium to be closer to neutral if the experimental conditions allow.
-
-
Question: What is the temperature of your experiment?
-
Answer: Higher temperatures can accelerate the degradation of the isoxazole ring. If possible, try running the experiment at a lower temperature.
-
-
Question: What solvent are you using?
-
Answer: Protic solvents, especially in the presence of acid or base, can participate in the hydrolysis of the isoxazole ring. Consider using an aprotic solvent if it is compatible with your experimental design.
-
Issue 2: I am observing unexpected peaks in my analytical chromatogram when analyzing this compound.
-
Question: Have you performed a forced degradation study?
-
Answer: The new peaks may correspond to degradation products. A forced degradation study can help to intentionally generate these products and confirm their identity.
-
-
Question: How was your sample prepared and stored?
-
Answer: Improper sample handling and storage can lead to degradation. Ensure that samples are prepared fresh and stored under appropriate conditions (cool, dark, and neutral pH) before analysis.
-
Data Presentation
The following table summarizes the degradation of a structurally related compound, leflunomide, under various stress conditions as reported in the literature. This can provide insights into the potential stability of the isoxazole ring.
Table 1: Summary of Forced Degradation Studies on Leflunomide [1][2]
| Stress Condition | Reagents and Conditions | Observation | Degradation Products Identified |
| Acidic Hydrolysis | 0.1 M HCl, reflux for 6 h | Significant degradation | 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)aniline |
| Basic Hydrolysis | 0.1 M NaOH, reflux for 2 h | Significant degradation | 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)aniline |
| Neutral Hydrolysis | Water, reflux for 8 h | Moderate degradation | 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)aniline |
| Oxidative | 30% H₂O₂, room temp for 24 h | Minor degradation | Not specified |
| Photolytic | UV light (254 nm) for 24 h | Minor degradation | Not specified |
| Thermal | 60°C for 48 h | Minor degradation | Not specified |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol is a general guideline for conducting a forced degradation study based on ICH Q1A(R2) guidelines[3][4][5][6].
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
- To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
- Incubate at 60°C for 24 hours.
- At appropriate time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
Basic Hydrolysis:
- To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
- Incubate at 60°C for 24 hours.
- At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
Neutral Hydrolysis:
- To 1 mL of the stock solution, add 1 mL of purified water.
- Incubate at 60°C for 24 hours.
- At appropriate time points, withdraw an aliquot and dilute with the mobile phase.
-
Oxidative Degradation:
- To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
- Keep at room temperature for 24 hours.
- At appropriate time points, withdraw an aliquot and dilute with the mobile phase.
-
Photolytic Degradation:
- Expose a thin layer of the solid compound and a solution of the compound to UV light (e.g., 254 nm) and visible light for a specified duration.
- Prepare solutions of the exposed samples for analysis.
-
Thermal Degradation:
- Keep the solid compound in an oven at a high temperature (e.g., 80°C) for a specified period.
- Prepare a solution of the heat-stressed solid for analysis.
3. Analytical Method:
-
Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or a mass spectrometer.
-
The method should be able to separate the parent compound from all potential degradation products.
4. Analysis:
-
Analyze the stressed samples and a control sample (unstressed).
-
Determine the percentage of degradation of this compound.
-
If possible, identify the structure of the major degradation products using techniques like LC-MS/MS or NMR.
Visualizations
Caption: Proposed pathway for acidic degradation of this compound.
Caption: Proposed pathway for basic degradation of this compound.
Caption: General workflow for conducting a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)aniline degradation products for leflunomi… [ouci.dntb.gov.ua]
- 3. rjptonline.org [rjptonline.org]
- 4. medcraveonline.com [medcraveonline.com]
- 5. biomedres.us [biomedres.us]
- 6. ajrconline.org [ajrconline.org]
Catalyst selection for efficient 5-Methyl-3-(trifluoromethyl)isoxazole synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the efficient synthesis of 5-Methyl-3-(trifluoromethyl)isoxazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods are variations of the [3+2] cycloaddition reaction and cyclocondensation. The primary routes include:
-
[3+2] Cycloaddition: Reaction of in situ generated trifluoroacetonitrile oxide with propyne. The nitrile oxide is typically formed from trifluoroacetaldehyde oxime or trifluoroacetohydroximoyl halides.
-
Cyclocondensation: The reaction of a 1,3-dicarbonyl compound, specifically 4,4,4-trifluoroacetoacetate, with hydroxylamine. This is often a straightforward and high-yielding method.[1]
-
Denitrogenative Cyclization: A method involving the reaction of vinyl azides with trifluoroacetic anhydride in the presence of a base like triethylamine (NEt3).[2]
Q2: How do I choose the right catalyst for my synthesis?
A2: Catalyst selection depends heavily on the chosen synthetic route.
-
For [3+2] cycloadditions involving alkynes, copper catalysts (e.g., CuI, Cu₂O-ZnO) can improve regioselectivity and allow the reaction to proceed at room temperature.[3][4][5] However, many modern protocols are metal-free, relying on a suitable base and oxidant.[6]
-
For cyclocondensation reactions , the reaction is typically acid or base-catalyzed, and often simply heating the reactants is sufficient.
-
Metal-free approaches are gaining traction to avoid product contamination and simplify purification.[6] These often use reagents like Oxone, N-chlorosuccinimide (NCS), or trichloroisocyanuric acid (TCCA) to generate the reactive intermediate in situ.[3]
Q3: What is the role of the base in the [3+2] cycloaddition reaction?
A3: In the context of generating a nitrile oxide from a hydroximoyl chloride, a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) acts as a dehydrohalogenating agent. It removes a proton and a chloride ion to form the reactive 1,3-dipole (nitrile oxide), which then undergoes cycloaddition with the alkyne. The choice of base can influence reaction rates and yields.[7]
Q4: Can I synthesize other 5-alkyl-3-(trifluoromethyl)isoxazoles using these methods?
A4: Yes, the methods are generally adaptable. By substituting propyne with other terminal alkynes (e.g., 1-butyne, 1-pentyne), you can synthesize various 5-alkyl-3-(trifluoromethyl)isoxazoles. The core reaction conditions may require minor optimization for different substrates.[8]
Troubleshooting Guide
Q5: My reaction yield is consistently low. What are the common causes and solutions?
A5: Low yields can stem from several factors.
-
Problem: Inefficient generation of the nitrile oxide intermediate. This intermediate can be unstable and may dimerize to form a furoxan, especially if the dipolarophile (propyne) concentration is too low.[9]
-
Solution: Ensure slow addition of the base to the hydroximoyl chloride precursor in the presence of the alkyne. Consider using a slight excess of the alkyne. Check the purity of your starting materials and the efficiency of your oxidant/chlorinating agent.
-
-
Problem: Poor solubility of reactants. Some fluorinated starting materials have limited solubility in common organic solvents.[7]
-
Problem: Suboptimal reaction temperature.
-
Solution: While many reactions proceed at room temperature, some may require gentle heating to improve conversion. Conversely, if side reactions are prevalent, cooling the reaction might be necessary. Systematically screen temperatures from 0 °C to the boiling point of the solvent.
-
Q6: I am observing the formation of a regioisomeric byproduct (3-Methyl-5-(trifluoromethyl)isoxazole). How can I improve regioselectivity?
A6: The formation of the undesired regioisomer is a common challenge in 1,3-dipolar cycloadditions.
-
Cause: The electronics of both the dipole and the dipolarophile control the regioselectivity. While the reaction of trifluoroacetonitrile oxide with propyne is generally regioselective, deviations can occur.
-
Solution 1 (Catalyst): The addition of a copper(I) catalyst often enhances the regioselectivity, favoring the formation of the 5-substituted isoxazole.[7]
-
Solution 2 (Precursor Choice): The cyclocondensation route starting from ethyl 4,4,4-trifluoroacetoacetate and hydroxylamine is inherently regioselective and avoids this issue entirely, yielding the desired 3-trifluoromethyl isomer directly.[1]
Q7: The purification of my final product is difficult. What strategies can I use?
A7: Purification can be challenging due to the volatility of the product and the presence of persistent impurities.
-
Strategy 1 (Extraction): After quenching the reaction, perform a thorough aqueous workup. Washing with a saturated sodium bicarbonate solution can remove acidic impurities, while a brine wash helps to break emulsions.
-
Strategy 2 (Chromatography): Flash column chromatography on silica gel is the most common purification method.[5][8][10]
-
Solvent System: Start with a non-polar eluent system, such as hexane or pentane with a small percentage of ethyl acetate or diethyl ether (e.g., 2-10%).[8]
-
Volatility: The product can be volatile. Use care during solvent evaporation under reduced pressure, employing a cold trap and avoiding excessive heating of the rotovap bath.[8]
-
-
Strategy 3 (Distillation): If the product is a liquid and the impurities are non-volatile, distillation under reduced pressure can be an effective purification method.
Data Presentation: Catalyst and Condition Optimization
The following tables summarize data from studies on the synthesis of substituted isoxazoles, providing a comparative overview of different reaction conditions.
Table 1: Optimization of Base and Solvent for a [3+2] Cycloaddition (Data adapted from a study on trifluoromethyl-substituted isoxazoles[7])
| Entry | Base (3 equiv.) | Solvent System | Yield of 3x (%) |
| 1 | DIPEA | 95% H₂O / 5% MeOH | Trace |
| 2 | DIPEA | 50% H₂O / 50% MeOH | - |
| 3 | DIPEA | 25% H₂O / 75% MeOH | - |
| 4 | DIPEA | 5% H₂O / 95% MeOH | 40 |
| 5 | DIPEA | Dichloromethane | 40 |
| 6 | TEA | Benzene | 5 |
| 7 | TEA | Dichloromethane | 22 |
| 8 | TEA | 5% H₂O / 95% MeOH | 22 |
| 9 | TEA | Isopropanol | 40 |
Table 2: Comparison of Metal-Free vs. Catalytic Methods (Data synthesized from multiple sources for analogous reactions[4][5][6][9])
| Method | Catalyst/Reagent | Typical Solvent | Temperature | Typical Yield Range | Key Advantages |
| [3+2] Cycloaddition | |||||
| Metal-Free (Oxidative) | Oxone / NaCl / Na₂CO₃ | Aqueous Medium | Room Temp | 70-85% | Environmentally friendly, readily available reagents[3] |
| Metal-Free (Radical) | CF₃SO₂Na / ᵗBuONO | DMSO | Heated | 40-70% | Metal-free, uses cheap CF₃ source[4][6] |
| Copper-Catalyzed | CuI | DMF | Microwave | 73-96% | High yields, very short reaction times[5] |
| Heterogeneous Copper-Catalyzed | Cu/Al₂O₃ | Solvent-Free | Ball-milling | 60-95% | Green methodology, catalyst is reusable[9] |
| Cyclocondensation | None (or acid/base cat.) | Ethanol | Reflux | ~90% | High regioselectivity, simple procedure[1] |
Experimental Protocols
Protocol 1: Cyclocondensation of Ethyl 4,4,4-trifluoroacetoacetate with Hydroxylamine
This protocol is highly recommended for its simplicity and high regioselectivity.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or another suitable base
-
Ethanol
-
Water
-
Diethyl ether or Ethyl acetate for extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) in a minimal amount of water. Add ethanol to this solution.
-
Add ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent) to the flask.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Evaporate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Mandatory Visualizations
Caption: General experimental workflow for the cyclocondensation synthesis route.
Caption: Troubleshooting decision tree for low-yield synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of polysubstituted 5-trifluoromethyl isoxazoles via denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls [organic-chemistry.org]
- 7. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Post-synthesis workup procedure for 5-Methyl-3-(trifluoromethyl)isoxazole
This technical support center provides troubleshooting guidance and frequently asked questions for the post-synthesis workup and purification of 5-Methyl-3-(trifluoromethyl)isoxazole.
Experimental Protocols
A general experimental protocol for a typical post-synthesis workup of this compound is outlined below. Note that specific conditions may vary depending on the synthetic route employed.
Protocol 1: Standard Aqueous Workup
-
Quenching: The reaction mixture is cooled to room temperature and slowly added to a stirred solution of saturated aqueous sodium bicarbonate (NaHCO₃) or water to quench any remaining reagents.
-
Extraction: The aqueous mixture is extracted with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x 50 mL). The organic layers are combined.
-
Washing: The combined organic extracts are washed sequentially with water (2 x 50 mL) and brine (1 x 50 mL) to remove any remaining water-soluble impurities and salts.
-
Drying: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis and purification of trifluoromethylated isoxazoles, which can serve as a benchmark for researchers.
| Parameter | Typical Value | Source |
| Yield | 70-95% | [1][2] |
| Purity (pre-column) | 60-85% | General Lab Experience |
| Purity (post-column) | >98% | [1][2] |
| Reaction Time | 12-24 hours | [1] |
Table 1: Synthesis and Purification Metrics
| Solvent System (v/v) | Typical Rf Value |
| 10% EtOAc/Hexanes | 0.3 - 0.5 |
| 20% EtOAc/Hexanes | 0.5 - 0.7 |
| 5% Ether/Pentane | 0.2 - 0.4 |
Table 2: Typical Thin-Layer Chromatography (TLC) Parameters
Mandatory Visualizations
Caption: Post-synthesis aqueous workup and purification workflow.
Caption: Troubleshooting decision tree for common workup issues.
Troubleshooting Guide
Q1: I'm observing a persistent emulsion during the extraction step. How can I resolve this?
A1: Emulsion formation is a common issue when partitioning between aqueous and organic layers.[3] To break the emulsion, you can try the following:
-
Add Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the layers.
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) can lead to layer separation.
Q2: After the aqueous wash, I see a significant amount of my product in the aqueous layer by TLC analysis. What should I do?
A2: This indicates that your product has some solubility in the aqueous phase. To recover your product:
-
Back-Extraction: Extract the aqueous layer again with a fresh portion of the organic solvent.
-
Salting Out: Add a significant amount of a salt like sodium chloride or ammonium sulfate to the aqueous layer before extraction. This will decrease the solubility of your organic product in the aqueous phase.
Q3: My final product is a dark oil, but the literature reports it as a solid. How can I induce crystallization?
A3: The oily nature of your product could be due to residual solvent or the presence of impurities.
-
High Vacuum: Ensure all solvent has been removed by placing the sample under high vacuum for an extended period.
-
Trituration: Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., hexanes, pentane). Stir or sonicate the mixture. This can often induce crystallization by dissolving impurities and providing a medium for crystal lattice formation.
-
Recrystallization: If trituration fails, attempt a recrystallization from a suitable solvent system.
Q4: During column chromatography, my product is co-eluting with an impurity. How can I improve the separation?
A4: Co-elution suggests that the polarity of your product and the impurity are very similar in the chosen eluent system.
-
Change Eluent System: Switch to a different solvent system with different selectivities (e.g., from ethyl acetate/hexanes to dichloromethane/methanol).
-
Gradient Elution: Use a shallow gradient of the polar solvent to better resolve closely eluting compounds.
-
Alternative Stationary Phase: If the impurity persists, consider using a different stationary phase for chromatography, such as alumina or a reverse-phase silica gel.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of washing the organic layer with brine?
A1: The brine wash serves two primary purposes. Firstly, it helps to remove any remaining water from the organic layer, acting as a preliminary drying step. Secondly, it helps to break up any minor emulsions that may have formed during the water wash.[3]
Q2: Is this compound stable to acidic or basic conditions during workup?
A2: Isoxazole rings can be sensitive to strong acidic or basic conditions, which may lead to ring-opening or other decomposition pathways. The trifluoromethyl group can also be susceptible to hydrolysis under harsh basic conditions. Therefore, it is advisable to use mild quenching agents like saturated sodium bicarbonate and to avoid prolonged contact with strong acids or bases.
Q3: What are some common side products to look out for during the purification of this compound?
A3: Depending on the synthetic route, common impurities could include unreacted starting materials or regioisomers (e.g., 3-Methyl-5-(trifluoromethyl)isoxazole). In syntheses involving nitrile oxides, the formation of furoxan dimers is a common side reaction. These impurities can often be separated by careful column chromatography.
Q4: My yield is consistently low. Where might I be losing my product?
A4: Low yields can result from several factors during the workup:
-
Incomplete Extraction: As mentioned in the troubleshooting guide, your product may have some water solubility. Ensure thorough extraction of the aqueous layer.
-
Volatility: Some low molecular weight isoxazoles can be volatile. Be cautious during solvent removal, and consider using a cold trap to recover any lost product.
-
Adsorption onto Drying Agent: If you use an excessive amount of drying agent, some of your product may be adsorbed. Wash the drying agent with fresh solvent after filtration to recover any adsorbed product.
-
Decomposition: As noted, the product may be degrading during the workup if harsh conditions are used.
Q5: What is the best way to store pure this compound?
A5: For long-term storage, it is recommended to keep the pure compound in a tightly sealed container at a low temperature (e.g., in a refrigerator or freezer) to minimize potential degradation. If the compound is a solid, storing it under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
References
Validation & Comparative
Validating the Bioactivity of 5-Methyl-3-(trifluoromethyl)isoxazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for the validation of 5-Methyl-3-(trifluoromethyl)isoxazole as a potential bioactive compound. Due to the limited publicly available data on this specific molecule, this document leverages experimental data from structurally related trifluoromethylated isoxazole derivatives to offer a framework for its evaluation. The guide outlines key experimental protocols and presents comparative data to aid researchers in designing and interpreting studies for this and similar compounds.
Introduction to Bioactive Isoxazoles
The isoxazole scaffold is a prominent feature in many biologically active compounds, demonstrating a wide range of therapeutic effects including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to improved potency.[4][5][6] While direct experimental validation for this compound is not extensively documented in peer-reviewed literature, the known bioactivities of analogous compounds provide a strong rationale for its investigation.
Comparative Bioactivity Data
To contextualize the potential bioactivity of this compound, the following tables summarize in vitro data for structurally similar trifluoromethylated isoxazole derivatives. These compounds serve as comparators to establish a baseline for expected potency and to guide the selection of appropriate biological assays.
Table 1: Comparative Anticancer Activity of Trifluoromethylated Isoxazole Analogs
| Compound/Analog | Cell Line | Assay Type | IC50 (µM) | Reference |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 | MTT Assay | 2.63 | [4][7] |
| 3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole | MCF-7 | MTT Assay | 3.09 | [4][7] |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (non-trifluoromethylated analog) | MCF-7 | MTT Assay | 19.72 | [4][7] |
| 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole | MCF-7 | MTT Assay | 1.91 | [5] |
Table 2: Comparative Anti-inflammatory Activity of Isoxazole Derivatives
| Compound/Analog | Assay Type | Target | % Inhibition | Reference |
| Substituted Isoxazole Derivative 5b | Carrageenan-induced rat paw edema | In vivo | 76.71% (at 3h) | [8][9][10] |
| Substituted Isoxazole Derivative 5c | Carrageenan-induced rat paw edema | In vivo | 75.56% (at 3h) | [8][9][10] |
| Substituted Isoxazole Derivative 5d | Carrageenan-induced rat paw edema | In vivo | 72.32% (at 3h) | [8][9][10] |
| Diclofenac Sodium (Reference Drug) | Carrageenan-induced rat paw edema | In vivo | 73.62% (at 3h) | [8][10] |
Experimental Protocols for Bioactivity Validation
The following are detailed methodologies for key experiments to validate the potential anticancer and anti-inflammatory activities of this compound.
MTT Assay for Cytotoxicity
This assay determines the effect of a compound on cell viability by measuring the metabolic activity of cells.[11][12][13]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cyclooxygenase (COX) Inhibition Assay
This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit COX-1 and COX-2 enzymes.[14][15][16][17][18]
Protocol:
-
Enzyme Preparation: Prepare purified COX-1 and COX-2 enzymes.
-
Compound Incubation: In a 96-well plate, add the reaction buffer, heme, the test compound at various concentrations, and the COX enzyme. Incubate for 20 minutes at 37°C.[14]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and incubate for 2 minutes at 37°C.[14]
-
Reaction Termination: Stop the reaction by adding a saturated stannous chloride solution.[14]
-
Prostaglandin Quantification: Measure the amount of prostaglandin (e.g., PGE2) produced using an Enzyme Immunoassay (EIA).[14][15]
-
Data Analysis: Calculate the percent inhibition of COX activity compared to the control and determine the IC50 values for COX-1 and COX-2.
TNF-α ELISA for Anti-inflammatory Activity
This assay quantifies the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production in stimulated immune cells.[1][19][20][21]
Protocol:
-
Cell Stimulation: Culture macrophages (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) in the presence of varying concentrations of this compound.
-
Sample Collection: After a 24-hour incubation, collect the cell culture supernatant.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody against TNF-α and incubate overnight.[20]
-
Block the plate to prevent non-specific binding.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the wells and add a biotinylated detection antibody specific for TNF-α.[19]
-
Add Streptavidin-HRP and incubate.[19]
-
Add a substrate solution (e.g., TMB) to develop color.[1]
-
-
Absorbance Measurement: Stop the reaction and measure the absorbance at 450 nm.[21]
-
Data Analysis: Calculate the concentration of TNF-α in the samples from the standard curve and determine the inhibitory effect of the compound.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the potential mechanism of action, the following diagrams are provided.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Caption: Inhibition of the cyclooxygenase (COX) pathway.
Caption: Workflow for measuring TNF-α inhibition via ELISA.
Conclusion
While direct experimental evidence for the bioactivity of this compound is currently sparse, the data from analogous trifluoromethylated isoxazoles suggest its potential as a valuable candidate for further investigation, particularly in the areas of oncology and inflammation. The provided experimental protocols and comparative data offer a robust framework for researchers to systematically validate its biological activity and elucidate its mechanism of action. Further studies are warranted to fully characterize the pharmacological profile of this specific compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. ijpca.org [ijpca.org]
- 4. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. 2.8. Cyclooxygenase-2 (COX-2) Inhibition Assay [bio-protocol.org]
- 15. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]
- 18. abcam.com [abcam.com]
- 19. novamedline.com [novamedline.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. raybiotech.com [raybiotech.com]
In-Vitro Antibacterial Efficacy of 5-Methyl-3-(trifluoromethyl)isoxazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro antibacterial potential of 5-Methyl-3-(trifluoromethyl)isoxazole against representative Gram-positive and Gram-negative bacterial strains. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages data from closely related isoxazole and trifluoromethyl-containing analogs to provide a performance benchmark. The experimental protocols detailed herein are based on established standards for antimicrobial susceptibility testing.
Comparative Antibacterial Activity
The antibacterial efficacy of isoxazole derivatives is influenced by their structural substitutions. The inclusion of a trifluoromethyl group is often explored for its potential to enhance biological activity.[1][2] The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various isoxazole analogs against common bacterial strains, offering a comparative perspective for the potential activity of this compound.
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |
| Hypothetical: this compound | Staphylococcus aureus | Data not available | - |
| Escherichia coli | Data not available | - | |
| N-(trifluoromethyl)phenyl substituted pyrazole derivative (Compound 13) | Staphylococcus aureus (MRSA) | 3.12 | [2] |
| N-(trifluoromethyl)phenyl substituted pyrazole derivative (Compound 25) | Staphylococcus aureus | 0.78 | [2] |
| Isoxazole-triazole hybrid (Compound 7b) | Escherichia coli ATCC 25922 | 15,000 | [3] |
| Staphylococcus aureus ATCC 25923 | > 30,000 | [3] | |
| Functionalized Isoxazole (Compound 4e) | Escherichia coli | 30 - 80 | [4] |
| Staphylococcus aureus | Data not available | [4] | |
| Bacillus subtilis | 10 - 80 | [5][4] | |
| 1,3-Oxazole-based compound (Compound 1e) | Escherichia coli ATCC 25922 | 28.1 | [6] |
| Staphylococcus epidermidis 756 | 56.2 | [6] |
Experimental Protocols
The standard method for determining the in-vitro antibacterial activity of a novel compound is the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[7] This method is used to determine the Minimum Inhibitory Concentration (MIC) and can be extended to determine the Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC) Assay Protocol
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in an in-vitro assay.[8]
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25922, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilution of the Test Compound: A two-fold serial dilution of the test compound is prepared in CAMHB in the wells of a 96-well plate.
-
Inoculation: Each well containing the diluted compound and a growth control well (broth only) and a negative control well (broth and inoculum without compound) are inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 35 ± 2°C for 16-20 hours under aerobic conditions.[8]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.
Minimum Bactericidal Concentration (MBC) Assay Protocol
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, an aliquot (typically 10-100 µL) from each well showing no visible growth is subcultured onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
The agar plates are incubated at 35 ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Visualizing the Experimental Workflow and Potential Mechanism of Action
To facilitate a clearer understanding of the experimental process and the potential molecular target of isoxazole-based antibacterials, the following diagrams are provided.
References
- 1. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]
- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
Benchmarking the synthesis of 5-Methyl-3-(trifluoromethyl)isoxazole against other methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-Methyl-3-(trifluoromethyl)isoxazole, a key structural motif in medicinal chemistry, can be approached through various synthetic routes. This guide provides an objective comparison of the most prominent methods, supported by experimental data to inform decisions on methodology selection based on factors such as yield, reaction conditions, scalability, and reagent safety and cost.
Comparative Analysis of Synthetic Methodologies
The following table summarizes the key quantitative data for four distinct methods for the synthesis of this compound.
| Method | Key Reagents | Typical Yield (%) | Reaction Time | Temperature (°C) | Scalability | Key Advantages | Key Disadvantages |
| Method 1: [3+2] Cycloaddition | Trifluoroacetaldehyde oxime, Propyne, N-Chlorosuccinimide (NCS), Triethylamine | ~70-80 (inferred) | 12-24 h | Room Temp. | Good | High yields, mild conditions. | Multi-step in situ generation of nitrile oxide. |
| Method 2: From Trifluoroacetylated Precursors | 1,1,1-Trifluoro-2,4-pentanedione, Hydroxylamine | ~60-70 (inferred) | 2-4 h | Reflux | Moderate | Readily available starting materials. | Potential for isomeric impurities. |
| Method 3: Denitrogenative Cyclization | 1-Azido-1-propene, Trifluoroacetic anhydride, Triethylamine | 25-99 (wide range) | 1-3 h | 0 to Room Temp. | Good | Fast reaction times. | Use of potentially explosive azide precursors. |
| Method 4: Acid-Switchable Synthesis from Ynones | 1,1,1-Trifluoro-2-butyn-4-one, Sodium azide, Acid catalyst | 30-50 (inferred) | 12-16 h | Room Temp. | Moderate | Chemoselective synthesis possible.[1] | Lower yields, requires specific ynone precursor.[1] |
Experimental Protocols and Workflows
Detailed methodologies for the key synthetic routes are provided below, accompanied by workflow diagrams generated using Graphviz.
Method 1: [3+2] Cycloaddition of a Nitrile Oxide
This method relies on the in situ generation of trifluoroacetonitrile oxide from trifluoroacetaldehyde oxime, which then undergoes a [3+2] cycloaddition reaction with propyne.
Experimental Protocol:
-
Trifluoroacetaldehyde oxime (1.0 eq) is dissolved in a suitable solvent such as dichloromethane.
-
N-Chlorosuccinimide (1.1 eq) is added portion-wise at 0 °C to form the corresponding hydroximoyl chloride.
-
The reaction mixture is stirred at room temperature for 1-2 hours.
-
Propyne (1.5 eq) is then introduced into the reaction mixture.
-
Triethylamine (1.2 eq) is added dropwise to generate the nitrile oxide in situ, initiating the cycloaddition.
-
The reaction is stirred at room temperature for 12-24 hours.
-
The mixture is then washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography to yield this compound.
Method 2: Synthesis from a Trifluoroacetylated Precursor
This approach involves the condensation of a β-diketone containing a trifluoromethyl group with hydroxylamine.
Experimental Protocol:
-
1,1,1-Trifluoro-2,4-pentanedione (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) are dissolved in ethanol.
-
The mixture is heated to reflux for 2-4 hours.
-
After cooling to room temperature, the solvent is evaporated under reduced pressure.
-
The residue is taken up in diethyl ether and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by distillation or column chromatography to afford this compound.
Method 3: Denitrogenative Cyclization of a Vinyl Azide
This method provides a rapid synthesis route involving the reaction of a vinyl azide with trifluoroacetic anhydride.[2][3]
Experimental Protocol:
-
To a solution of 1-azido-1-propene (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) at 0 °C is added triethylamine (1.5 eq).[2][3]
-
Trifluoroacetic anhydride (1.2 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours.[2][3]
-
The reaction is quenched with water, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to give this compound.[2][3]
References
- 1. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of polysubstituted 5-trifluoromethyl isoxazoles via denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Vinyl azides in organic synthesis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Drug-Likeness of 5-Methyl-3-(trifluoromethyl)isoxazole: A Comparative Guide
In the landscape of modern drug discovery, the isoxazole scaffold has emerged as a privileged structure due to its presence in a variety of biologically active compounds.[1][2][3] This guide provides a comprehensive assessment of the drug-likeness of a specific isoxazole derivative, 5-Methyl-3-(trifluoromethyl)isoxazole, by comparing its physicochemical properties against established oral bioavailability rules and related drug molecules. This analysis is intended for researchers, scientists, and professionals involved in the intricate process of drug development.
Understanding Drug-Likeness
Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug.[4][5] These properties are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Several empirically derived rules are used to assess drug-likeness, with Lipinski's Rule of Five being the most widely recognized.[4][6]
Key Drug-Likeness Principles:
-
Lipinski's Rule of Five: This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
Veber's Rule: This rule adds further criteria for good oral bioavailability:
-
A topological polar surface area (TPSA) of 140 Ų or less
-
10 or fewer rotatable bonds (RB)
-
These rules serve as valuable filters in the early stages of drug discovery to prioritize compounds with a higher probability of success in clinical development.
Physicochemical Profile of this compound
To assess its drug-likeness, the key physicochemical properties of this compound were calculated and are presented in the table below.
| Property | Value | Source |
| Molecular Weight (MW) | 167.1 g/mol | N/A |
| LogP | 1.88 | N/A |
| Hydrogen Bond Donors (HBD) | 0 | N/A |
| Hydrogen Bond Acceptors (HBA) | 2 | N/A |
| Topological Polar Surface Area (TPSA) | 26.55 Ų | N/A |
| Rotatable Bonds (RB) | 1 | N/A |
Comparative Analysis of Drug-Likeness
The following table compares the properties of this compound with established drug-likeness rules and two commercially available, structurally related isoxazole-containing drugs: Leflunomide and Valdecoxib.
| Parameter | This compound | Leflunomide | Valdecoxib | Lipinski's Rule of Five | Veber's Rule |
| Molecular Weight ( g/mol ) | 167.1 | 270.2 | 314.3 | ≤ 500 | - |
| LogP | 1.88 | 3.2 | 2.9 | ≤ 5 | - |
| Hydrogen Bond Donors | 0 | 1 | 1 | ≤ 5 | - |
| Hydrogen Bond Acceptors | 2 | 3 | 4 | ≤ 10 | - |
| TPSA (Ų) | 26.55 | 49.6 | 74.9 | - | ≤ 140 |
| Rotatable Bonds | 1 | 2 | 2 | - | ≤ 10 |
| Lipinski Violations | 0 | 0 | 0 | < 2 | - |
Analysis:
This compound exhibits a promising drug-like profile. It adheres to all the criteria of both Lipinski's Rule of Five and Veber's Rule, indicating a high likelihood of good oral bioavailability. Its molecular weight and LogP are well within the desired ranges, suggesting favorable absorption and permeability. The low number of hydrogen bond donors and acceptors, along with a small polar surface area, further supports its potential for efficient transport across biological membranes.
When compared to the established drugs Leflunomide and Valdecoxib, this compound demonstrates a more compact and less complex structure, which can be advantageous in drug design.
Experimental and Computational Methodologies
The physicochemical properties presented in this guide are typically determined through a combination of computational and experimental methods.
Computational Protocols:
-
LogP and Molecular Weight: These are calculated from the 2D structure of the molecule using various algorithms available in cheminformatics software.
-
Hydrogen Bond Donors/Acceptors, TPSA, and Rotatable Bonds: These parameters are also calculated from the molecular structure using established computational models. Platforms like SwissADME are widely used for these predictions.[8]
Experimental Protocols:
-
LogP Determination: The octanol-water partition coefficient can be experimentally determined using the shake-flask method followed by quantification of the compound in each phase using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Solubility: Aqueous solubility is a critical factor for oral absorption and can be measured using various methods, including equilibrium solubility assays.
-
Permeability: In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell permeability assays are used to predict the in vivo absorption of a compound across the intestinal wall.
Visualizing Drug-Likeness Assessment
The following diagrams illustrate the key concepts and workflows involved in assessing the drug-likeness of a compound.
Caption: Lipinski's Rule of Five flowchart for oral bioavailability.
Caption: General workflow for drug-likeness assessment.
Conclusion
Based on the comprehensive analysis of its physicochemical properties, this compound demonstrates a strong drug-like profile. It successfully passes the key filters for oral bioavailability, including Lipinski's Rule of Five and Veber's Rule. Its properties are comparable, and in some aspects, potentially more favorable than those of established isoxazole-containing drugs. While this in silico assessment is highly encouraging, further experimental validation of its ADME properties is essential to confirm its potential as a lead compound in drug discovery programs. The incorporation of a trifluoromethyl group is a known strategy in medicinal chemistry to modulate the properties of molecules for therapeutic potential.[9] The isoxazole core, with its diverse biological activities, continues to be a fertile ground for the development of new therapeutics.[8][10][11]
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 5. Drug Likeness Assessment - Creative Biolabs [creative-biolabs.com]
- 6. Overview on the Rule of Five - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 9. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. the-recent-progress-of-isoxazole-in-medicinal-chemistry - Ask this paper | Bohrium [bohrium.com]
- 11. mdpi.com [mdpi.com]
Comparative Cross-Reactivity Analysis of 5-Methyl-3-(trifluoromethyl)isoxazole and Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity profile of 5-Methyl-3-(trifluoromethyl)isoxazole. Due to the limited publicly available cross-reactivity data for this specific molecule, this document leverages data from structurally related trifluoromethylated isoxazoles to provide a representative analysis and guide for experimental design. The primary focus is to offer a framework for assessing the selectivity of isoxazole-based compounds and to provide detailed experimental protocols for in-house evaluation.
Data Presentation: Representative Bioactivity of Trifluoromethylated Isoxazoles
The following table summarizes the biological activity of a representative trifluoromethylated isoxazole analog, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole, which demonstrates the potential for potent and selective activity of this class of compounds.[1][2][3] This data is presented to illustrate the type of information that should be generated for this compound to assess its cross-reactivity.
| Compound Name | Target Cell Line | Assay Type | Readout | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 | Cell Viability | MTT | 2.63 | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | 19.72 |
| 3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole | MCF-7 | Cell Viability | MTT | 3.09 | - | - |
Experimental Protocols
To facilitate the comprehensive cross-reactivity profiling of this compound, detailed protocols for key experimental assays are provided below. These assays are standard methods for evaluating the selectivity of small molecule compounds.
In Vitro Kinase Profiling
This protocol outlines a general procedure for assessing the inhibitory activity of a test compound against a panel of protein kinases.
Objective: To determine the IC50 values of this compound against a broad range of kinases to identify potential off-target interactions.
Materials:
-
Recombinant protein kinases
-
Specific peptide substrates for each kinase
-
This compound (test compound)
-
Staurosporine (positive control)
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
[γ-³³P]ATP or ADP-Glo™ Kinase Assay (Promega)
-
96-well or 384-well plates
-
Plate reader capable of luminescence or radioactivity detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a multi-well plate, add the kinase, its specific substrate, and the test compound or control to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction. For radioactive assays, this can be done by adding a stop solution (e.g., 3% phosphoric acid). For ADP-Glo™, follow the manufacturer's instructions.
-
Detect the signal. For radioactive assays, spot the reaction mixture onto a filtermat, wash, and measure radioactivity using a scintillation counter. For the ADP-Glo™ assay, measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using a suitable data analysis software.
Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to verify target engagement of a compound within a cellular environment by measuring changes in the thermal stability of target proteins.
Objective: To confirm that this compound binds to its intended target(s) in intact cells and to identify other potential off-target binders.
Materials:
-
Cultured cells expressing the target protein(s)
-
This compound (test compound)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Western blotting or mass spectrometry equipment
Procedure:
-
Treat cultured cells with this compound or vehicle control and incubate under normal cell culture conditions.
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Distribute the cell lysate into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures using a thermocycler for a short duration (e.g., 3 minutes).
-
Cool the samples to room temperature and centrifuge to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein at each temperature using Western blotting with a specific antibody or by mass spectrometry.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Receptor Binding Assay
This protocol provides a general method for determining the affinity of a compound for a specific receptor using a competitive binding format.
Objective: To measure the binding affinity (Ki) of this compound for a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.
Materials:
-
Cell membranes or purified receptors
-
Radiolabeled ligand with known affinity for the target receptor
-
This compound (test compound)
-
Assay buffer (specific to the receptor being tested)
-
96-well filter plates
-
Vacuum manifold
-
Scintillation fluid and counter
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 96-well plate, combine the cell membranes/receptor, a fixed concentration of the radiolabeled ligand, and the test compound or vehicle.
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent displacement of the radioligand by the test compound and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the cross-reactivity assessment of this compound.
Caption: Workflow for assessing the cross-reactivity of a small molecule.
Caption: Hypothetical cross-reactivity profile of a small molecule inhibitor.
References
- 1. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-Methyl-3-(trifluoromethyl)isoxazole: A Guide for Laboratory Professionals
For immediate release: As a trusted partner in research and development, we are committed to providing essential safety information that extends beyond the point of sale. This document outlines the proper disposal procedures for 5-Methyl-3-(trifluoromethyl)isoxazole, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following guidelines are designed for researchers, scientists, and drug development professionals.
Core Safety and Disposal Principles
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[1][2][3] All chemical waste, including this compound, must be managed in accordance with federal, state, and local regulations.[3][4] The primary goal is to handle, store, and dispose of chemical waste in a manner that is safe, environmentally sound, and compliant with all applicable regulations.[5]
Hazard Identification and Classification
While a specific Safety Data Sheet (SDS) for this compound was not identified, the chemical structure suggests potential hazards that necessitate its treatment as hazardous waste. The presence of a trifluoromethyl group and an isoxazole ring indicates that the compound may be toxic, reactive, or harmful to the environment. Therefore, it is imperative to handle this compound with care and assume it is a hazardous substance.
Key Regulatory Framework: The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3][6] Generators of hazardous waste are responsible for its proper identification, management, and disposal from "cradle-to-grave."[3]
Quantitative Data Summary
For the safe handling and disposal of chemical waste, it is crucial to adhere to established quantity limits for storage in Satellite Accumulation Areas (SAAs).
| Parameter | Limit | Regulation/Guideline |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | University of Pennsylvania EHRS Guidelines[5] |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kilogram (solid) | University of Pennsylvania EHRS Guidelines[5] |
| Maximum Storage Time in SAA | 12 months (if accumulation limits are not exceeded) | University of Pennsylvania EHRS Guidelines[5] |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a detailed methodology for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Identify: Classify this compound as a hazardous chemical waste.[1]
-
Segregate: Do not mix this compound with non-hazardous waste.[7] Store it separately from incompatible materials to prevent dangerous reactions.[2]
2. Containerization:
-
Select Appropriate Container: Use a leak-proof container that is chemically compatible with the isoxazole derivative. Plastic containers are often preferred over glass to minimize the risk of breakage.[2][5]
-
Secure Closure: Ensure the container is tightly sealed to prevent spills or the release of vapors.[5]
3. Labeling:
-
Affix Hazardous Waste Tag: Attach a completed EHS hazardous waste tag to the container.[2]
-
Provide Complete Information: The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[2]
-
The quantity of waste.
-
The date of waste generation.[2]
-
The location of origin (e.g., building and room number).[2]
-
The name and contact information of the principal investigator.[2]
-
The words "Hazardous Waste".[2]
-
Appropriate hazard pictograms.[2]
-
4. Storage in a Satellite Accumulation Area (SAA):
-
Designated Area: Store the labeled waste container in a designated SAA that is at or near the point of generation.[1][5]
-
Access Control: The SAA should be accessible only to trained personnel.[1]
-
Clear Signage: The area must be clearly marked as a hazardous waste accumulation site.[1]
-
Adhere to Limits: Do not exceed the storage limits for hazardous waste as specified in the table above.[5]
5. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): When the container is full or approaching the storage time limit, contact your institution's EHS office to schedule a pickup.[2][5]
-
Manifest System: For off-site disposal, a hazardous waste manifest is required to track the waste from the generator to the final disposal facility.[8]
Prohibited Disposal Methods:
-
Do Not Dispose in Regular Trash: Disposal of chemical waste in the solid waste system is not permitted.[2]
-
Do Not Dispose Down the Drain: Sewer disposal is only allowed with explicit written permission from EHS for specific, approved substances.[2][9] Given the nature of this compound, it is highly unlikely to be approved for drain disposal.
Disposal Workflow Diagram
The following diagram illustrates the key steps in the proper disposal of this compound.
References
- 1. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 4. Hazardous waste regulations and statutes | Colorado Department of Public Health and Environment [cdphe.colorado.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. epa.gov [epa.gov]
- 7. kamatlab.com [kamatlab.com]
- 8. epa.gov [epa.gov]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling 5-Methyl-3-(trifluoromethyl)isoxazole
Essential Safety and Handling Guide for 5-Methyl-3-(trifluoromethyl)isoxazole
Audience: Researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn at all times.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat or chemical-resistant apron should be worn.[3] Change gloves immediately if contaminated. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4] If aerosols or dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[2] |
| Footwear | Closed-toe shoes should be worn in the laboratory at all times. |
Operational Plan for Handling and Disposal
A systematic approach to handling and disposing of this compound is critical for laboratory safety.
Preparation and Engineering Controls
-
Fume Hood: All work with this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4]
-
Ventilation: Ensure adequate ventilation in the laboratory.[5]
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[1][4]
-
Ignition Sources: Keep the chemical away from heat, sparks, and open flames as some isoxazole derivatives are flammable.[2][5]
Safe Handling Procedures
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[4][6]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[3] Do not eat, drink, or smoke in the laboratory.[3]
-
Storage: Store this compound in a tightly sealed container in a dry, cool, and well-ventilated area.[7] Based on supplier information, storage at 2-8°C is recommended.[7]
Spill and Emergency Procedures
-
Small Spills: For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Large Spills: In the event of a large spill, evacuate the area and contact the appropriate emergency response team.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[1][5]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][5]
-
Disposal Plan
-
Waste Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. This may involve incineration in a licensed hazardous waste disposal facility.[3]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
